Baicalin
Description
Contextualizing Baicalin (B1667713) within Flavonoid Research
Flavonoids represent a large and diverse class of natural polyphenolic compounds found abundantly in plants, including fruits, vegetables, grains, bark, roots, stems, and flowers cambridge.orgnih.govresearchgate.net. They are characterized by a C6-C3-C6 basic carbon skeleton, consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C) mdpi.com. Flavonoids are recognized for their significant role as phytonutrients and their contributions to plant defense mechanisms ebsco.com.
Within the broad spectrum of flavonoid research, this compound is classified as a flavone (B191248) wikipedia.orgmdpi.com. Flavones are a subclass of flavonoids that possess a ketone group and are building blocks of proanthocyanins cambridge.org. Research on flavonoids has gained momentum due to their reported health benefits, including antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties, as well as their capacity to modulate cellular enzyme function cambridge.orgnih.govresearchgate.net. This compound, as a well-studied flavone, is a key subject within this field, with research exploring its specific mechanisms of action and potential therapeutic applications persistencemarketresearch.com.
Historical Perspectives and Contemporary Research Trajectories of this compound
The historical use of Scutellaria baicalensis, the primary source of this compound, dates back thousands of years in TCM, where its roots (known as Huang-Qin) were employed to treat a variety of ailments, including inflammation, infections, and hypertension frontiersin.orgnih.govmdpi.com. This long history of traditional use provided an early impetus for scientific investigation into its active components.
Contemporary research on this compound has significantly expanded upon these historical applications, moving towards elucidating the molecular mechanisms underlying its observed effects. Initial research focused on isolating and identifying the chemical constituents responsible for the therapeutic properties of Scutellaria baicalensis frontiersin.org. This led to the identification of this compound and its aglycone, baicalein (B1667712), as major bioactive flavonoids frontiersin.orgtandfonline.commdpi.com.
Current research trajectories are deeply rooted in understanding this compound's pharmacological activities at a cellular and molecular level. Studies are exploring its impact on specific signaling pathways involved in inflammation, oxidative stress, viral replication, and cancer progression researchgate.netnih.govmdpi.combohrium.commdpi.com. Furthermore, advancements in analytical techniques and drug delivery systems are influencing contemporary research, aiming to improve this compound's bioavailability and therapeutic efficacy persistencemarketresearch.comresearchgate.net. The focus has shifted from simply identifying its presence in traditional remedies to conducting detailed in vitro and in vivo studies to validate its potential in treating various diseases bohrium.comaboutscience.eu.
Scope and Research Significance of this compound Studies
The scope of academic research on this compound is extensive, covering a wide array of biological activities and potential applications. Its significance lies in its potential as a natural product with multifaceted therapeutic properties, offering potential avenues for the development of novel treatments.
Positioning this compound in Natural Product Research
This compound holds a prominent position in natural product research, particularly within the study of plant-derived bioactive compounds. As a major flavonoid extracted from Scutellaria baicalensis, it is a prime example of how traditional medicinal plants can serve as valuable sources for discovering compounds with significant pharmacological potential nih.govpersistencemarketresearch.commdpi.com. Research on this compound contributes to the broader understanding of the therapeutic properties of flavonoids and other plant secondary metabolites cambridge.orgnih.govmdpi.com. Its study involves various aspects of natural product research, including isolation, purification, structural characterization, and the investigation of its biological activities cambridge.orgmdpi.com. The increasing consumer preference for natural products also contributes to the significance of this compound research persistencemarketresearch.com.
Interdisciplinary Research Landscape of this compound
The study of this compound exists within a rich interdisciplinary research landscape. This involves collaborations and insights from various scientific fields, including:
Chemistry: Focusing on the isolation, purification, structural analysis, and synthesis of this compound and its derivatives.
Pharmacology: Investigating the mechanisms of action, therapeutic effects, and potential drug interactions of this compound.
Biology and Molecular Biology: Studying the effects of this compound on cellular processes, signaling pathways, and gene expression.
Medicine and陈皮: Exploring the potential clinical applications of this compound in various diseases through in vitro, in vivo, and clinical studies.
Botany: Providing expertise on the source plant Scutellaria baicalensis, its cultivation, and the factors affecting this compound content mdpi.com.
Biotechnology: Developing methods for the efficient extraction, production, and formulation of this compound persistencemarketresearch.com.
This interdisciplinary approach is crucial for a comprehensive understanding of this compound, from its source and chemical properties to its biological effects and potential therapeutic uses physoc.org.
Unveiling Novel Research Frontiers for this compound
Current research is continually unveiling novel frontiers for this compound studies. Beyond its well-established anti-inflammatory, antioxidant, and antiviral properties, emerging areas of research include:
Neuroprotection: Studies suggest this compound's potential in addressing neurodegenerative diseases and improving cognitive function ebsco.compersistencemarketresearch.commdpi.comaboutscience.eu. Research is exploring its effects on neuronal apoptosis and synaptic function frontiersin.orgfrontiersin.orgnih.gov.
Anticancer Mechanisms: Detailed investigations into this compound's anticancer potential are ongoing, focusing on its ability to inhibit tumor cell proliferation, induce apoptosis, and modulate signaling pathways involved in cancer development persistencemarketresearch.comresearchgate.netnih.govmdpi.combohrium.comfrontiersin.orgtandfonline.comnih.gov. Novel research is exploring its interactions with specific cancer-related proteins like Bcl-2 and VEGF frontiersin.org.
Antiviral Activities: Research continues to explore this compound's efficacy against a range of viruses, including influenza and coronaviruses, investigating its mechanisms of inhibiting viral replication and modulating immune responses researchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.net.
Cardiovascular Health: Studies are exploring this compound's potential in treating cardiovascular disorders by mitigating oxidative stress and inflammation persistencemarketresearch.commdpi.comaboutscience.euresearchgate.net.
Mental Health: Recent studies highlight this compound's potential antidepressant effects by influencing neuronal transport and synaptic function frontiersin.orgfrontiersin.orgnih.gov.
Formulation and Delivery: Research is focused on developing novel delivery systems, such as nanoparticles and inclusion complexes, to enhance this compound's bioavailability and target-specific delivery persistencemarketresearch.comresearchgate.netnih.govresearchgate.net.
These emerging areas highlight the ongoing efforts to fully understand and utilize the therapeutic potential of this compound, pushing the boundaries of natural product research and its applications in modern medicine.
Properties
CAS No. |
100647-26-5 |
|---|---|
Molecular Formula |
C21H18O11 |
Origin of Product |
United States |
Biosynthesis, Production, and Structural Modifications of Baicalin
Elucidation of Baicalin (B1667713) Biosynthetic Pathways in Natural Sources
The biosynthesis of this compound in Scutellaria baicalensis follows a root-specific pathway that diverges from the general flavonoid pathway found in aerial tissues of many plants. mdpi.comnih.gov
Key Enzymatic Steps in Flavone (B191248) Biosynthesis from Precursors
The biosynthesis of baicalein (B1667712), the precursor to this compound, begins with cinnamic acid, which is a common precursor for flavones. mdpi.comnih.gov The pathway involves several key enzymatic steps:
Phenylalanine to Cinnamic Acid: Phenylalanine ammonialyase (PAL) catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.govnih.govresearchgate.net
Cinnamic Acid to Cinnamoyl-CoA: Cinnamate-CoA ligase-like 7 (CLL-7), an isoform of 4CL, activates cinnamic acid to form cinnamoyl-CoA. nih.govmdpi.comfrontiersin.org
Formation of Pinocembrin (B1678385) Chalcone (B49325): Chalcone synthase (CHS-2), a specific isoform, condenses cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone. nih.govmdpi.comfrontiersin.org
Isomerization to Pinocembrin: Chalcone isomerase (CHI) isomerizes pinocembrin chalcone into pinocembrin, a flavanone (B1672756) lacking a 4'-OH group. nih.govmdpi.comfrontiersin.org
Conversion to Chrysin (B1683763): Flavone synthase II-2 (FNSII-2), a specialized isoform, converts pinocembrin into chrysin. mdpi.comnih.govmdpi.comfrontiersin.org FNSII enzymes are NADPH-dependent cytochrome P450 monooxygenases that convert flavanones to flavones. researchgate.net
Hydroxylation to Baicalein: Flavone 6-hydroxylase (F6H), specifically SbCYP82D1.1 in S. baicalensis, hydroxylates chrysin at the C-6 position to produce baicalein. mdpi.comnih.govmdpi.comfrontiersin.orgsippe.ac.cn SbCYP82D1.1 can also convert apigenin (B1666066) to scutellarein (B1681691). nih.govsippe.ac.cn
Glycosylation to this compound: Baicalein is then converted to this compound by the action of flavonoid 7-O-glucuronosyltransferase (UBGAT), which adds a glucuronic acid moiety at the 7-O position. mdpi.com
The general flavonoid biosynthesis pathway, in contrast, often starts with the conversion of p-coumaroyl-CoA to naringenin (B18129) chalcone by chalcone synthase (CHS), followed by isomerization to naringenin by chalcone isomerase (CHI). nih.govontosight.aiwikipedia.org Naringenin is then a precursor for many other flavonoids, including apigenin and scutellarein, through the action of enzymes like flavone synthase I (FNSI) or flavone synthase II (FNSII). mdpi.comfrontiersin.orgresearchgate.netontosight.ai
The key enzymatic steps leading to baicalein and this compound are summarized in the following table:
| Enzyme | Reaction | Substrate(s) | Product(s) |
| Phenylalanine ammonialyase (PAL) | Deamination | L-Phenylalanine | trans-Cinnamic acid |
| Cinnamate-CoA ligase-like 7 (CLL-7) | CoA ligation | Cinnamic acid | Cinnamoyl-CoA |
| Chalcone synthase (CHS-2) | Condensation | Cinnamoyl-CoA, Malonyl-CoA | Pinocembrin chalcone |
| Chalcone isomerase (CHI) | Isomerization | Pinocembrin chalcone | Pinocembrin |
| Flavone synthase II-2 (FNSII-2) | Dehydrogenation | Pinocembrin | Chrysin |
| Flavone 6-hydroxylase (F6H/SbCYP82D1.1) | Hydroxylation at C-6 | Chrysin | Baicalein |
| Flavonoid 7-O-glucuronosyltransferase (UBGAT) | Glucuronosylation at C-7 | Baicalein | This compound |
Genetic Regulation of this compound Biosynthesis
The biosynthesis of flavonoids, including this compound, is regulated by transcription factors (TFs). mdpi.com In Scutellaria baicalensis, several transcription factors have been identified that play a role in regulating this compound biosynthesis. MYB transcription factors are known to regulate the expression of structural genes in flavonoid biosynthesis. mdpi.com For instance, SbMYB12 has been shown to enhance this compound production by positively regulating the expression of genes like SbCCL7-4, SbCHI-2, and SbF6H-1. mdpi.comnih.gov Other WRKY transcription factors, such as SbWRKY75 and SbWRKY41, are also involved in regulating this compound biosynthesis. SbWRKY75 directly regulates the expression of SbCLL-7, while SbWRKY41 directly targets SbF6H and SbUGT, thereby influencing this compound content. frontiersin.orgresearchgate.net The expression levels of structural genes involved in the flavonoid pathway are significantly higher in the roots of S. baicalensis, correlating with the accumulation of this compound and baicalein in this tissue. mdpi.com Jasmonic acid (JA) and its derivatives, plant stress hormones, are known to play key roles in regulating flavonoid biosynthesis, including that of this compound. frontiersin.org
Comparative Analysis of Biosynthetic Routes for Related Flavonoids
The biosynthesis of 4'-deoxyflavones like baicalein and wogonin (B1683318) in Scutellaria baicalensis roots represents a newly evolved pathway distinct from the biosynthesis of 4'-hydroxyflavones such as apigenin and scutellarein, which are found in the aerial parts of the plant. mdpi.comnih.govfrontiersin.org The key difference lies in the initial steps and the specific enzymes involved. The 4'-deoxyflavone pathway utilizes cinnamic acid as a precursor, activated by CLL-7, and proceeds through pinocembrin and chrysin. mdpi.comnih.govfrontiersin.org In contrast, the pathway for 4'-hydroxyflavones typically starts with phenylalanine, which is converted to p-coumaroyl-CoA, and then proceeds through naringenin. mdpi.comnih.govfrontiersin.org The hydroxylation pattern of the B-ring is determined by specific hydroxylases, such as F6H (SbCYP82D1.1) for hydroxylation at the C-6 position leading to baicalein and scutellarein (from chrysin and apigenin, respectively) and F8H (SbCYP82D2) for hydroxylation at the C-8 position leading to norwogonin. mdpi.comnih.govsippe.ac.cn
Biotechnological Approaches for this compound and Baicalein Production
Due to the limited supply of this compound and baicalein from plant extraction, biotechnological approaches, including heterologous biosynthesis in engineered microorganisms and plant metabolic engineering, are being explored to improve production. researchgate.netmdpi.comnih.govacs.org
Heterologous Biosynthesis in Engineered Microbial Systems (e.g., Escherichia coli)
Engineered microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, have been explored for the heterologous production of baicalein and this compound. Reconstructing the plant flavonoid biosynthetic pathway genes in these hosts allows for the production of these compounds from simpler precursors like glucose or phenylalanine and tyrosine. researchgate.netmdpi.comnih.govacs.orgnih.gov
Early attempts at producing baicalein in E. coli showed lower yields. mdpi.comnih.gov However, more recent studies have demonstrated significant improvements. By assembling the S. baicalensis 4'-deoxyflavone biosynthetic pathway in Pichia pastoris, researchers achieved high-level de novo baicalein synthesis directly from ethanol (B145695), reaching a titer of 401.9 mg/L. acs.org Another study in engineered E. coli achieved baicalein production of 23.6 mg/L in flask culture by optimizing malonyl-CoA availability and expressing genes from various plant species, including Scutellaria baicalensis, Rhodotorula toruloides, Petroselinum crispum, Petunia hybrida, and Medicago sativa. researchgate.netnih.gov Strategies such as manufacturing self-assembly enzyme reactors in vivo in E. coli have also been employed to optimize enzyme stoichiometry and reduce intermediate accumulation, leading to increased baicalein titers (from 21.6 to 143.5 mg/L). acs.org
Microbial fermentation of Scutellaria baicalensis with probiotics has also been shown to increase the concentration of compounds like this compound and promote the transformation of this compound to baicalein, which is considered a key active compound. frontiersin.org
Research findings on baicalein production in engineered microbial systems:
| Microbial Host | Precursor(s) | Key Engineering Strategies | Baicalein Titer (mg/L) | Reference |
| Escherichia coli | Phenylalanine and Tyrosine | Reconstruction of pathway genes from multiple species, optimization of malonyl-CoA availability | 23.6 (flask culture) | researchgate.netnih.gov |
| Escherichia coli | Glucose | De novo synthesis, self-assembly enzyme reactors | 143.5 (flask culture), 214.1 (fed-batch) acs.org | acs.org |
| Pichia pastoris | Ethanol | Reassembly of pathway, pathway modularization, transcriptional amplification | 401.9 | acs.org |
| Saccharomyces cerevisiae | Not specified in snippet | Not specified in snippet | 4.69 (low yield) | mdpi.comnih.gov |
Plant Metabolic Engineering for Enhanced this compound Accumulation
Plant metabolic engineering offers another avenue to enhance this compound accumulation in Scutellaria baicalensis or produce it in other plant species. This involves modifying the expression of genes in the this compound biosynthetic pathway. For example, engineering baicalein biosynthesis in transgenic tomato plants (Lycopersicon esculentum) by introducing five baicalein biosynthesis genes from S. baicalensis (SbCLL-7, SbCHS-2, SbCHI, SbFNSII-2, and SbCYP82D1.1) has been explored. mdpi.comnih.gov Studies have shown that transgenic lines can exhibit significantly higher expression levels of these genes compared to wild-type plants. mdpi.comnih.gov However, the insertion position of the transgenes can affect baicalein production. mdpi.com Transient expression experiments in Nicotiana benthamiana plants with co-transformed baicalein biosynthesis genes have also shown baicalein accumulation, providing theoretical evidence for production in heterologous plants. mdpi.com Overexpression of specific transcription factors like SbMYB12 in S. baicalensis hairy roots has been shown to significantly promote the accumulation of flavonoids, including this compound. nih.gov
Cell Culture Technologies for Flavonoid Production
Cell culture technologies offer a promising alternative for the sustainable production of flavonoids like this compound. Studies have explored the use of Scutellaria baicalensis cell cultures, including suspension and callus cultures, to produce this compound and other flavonoids. High-yielding cell lines of S. baicalensis have been developed for flavonoid production. In one study using liquid culture of S. baicalensis root-derived cells, maximum production levels of baicalein, this compound, and wogonin were achieved at different time points. scielo.brscielo.brresearchgate.net The production of this compound was notably high, reaching 1372 mg/L at eight weeks, with a high production rate of 339 mg/L/week observed at three weeks of culture. scielo.brscielo.br
The optimization of culture conditions, including the addition of biosynthetic precursors, can further enhance flavonoid production in cell cultures. For instance, the addition of sodium cinnamate (B1238496) and cinnamic acid has been shown to stimulate flavonoid biosynthesis in Scutellaria baicalensis suspension and callus cultures. csfarmacie.cz Specifically, sodium cinnamate at a concentration of 5 mg/L and cinnamic acid at 1 mg/L significantly increased the content of both this compound and baicalein. csfarmacie.cz
Overexpression of certain enzymes involved in the biosynthetic pathway, such as chalcone isomerase (SbCHI), has also been shown to enhance the production of baicalein, this compound, and wogonin in S. baicalensis hairy root cultures. frontiersin.orgnih.gov
The following table summarizes some findings on flavonoid production in Scutellaria baicalensis cell cultures:
| Culture Type | Flavonoid | Maximum Production (mg/L) | Time to Maximum Production | Production Rate (mg/L/week) | Reference |
| Liquid culture of root-derived cells | Baicalein | 119 | 2 weeks | - | scielo.brscielo.br |
| Liquid culture of root-derived cells | This compound | 1372 | 8 weeks | 339 (at 3 weeks) | scielo.brscielo.br |
| Liquid culture of root-derived cells | Wogonin | 14 | 2 weeks | - | scielo.brscielo.br |
| Suspension cell culture (S. baicalensis G.) | This compound | 2900 | 12 days | - | nih.gov |
| Suspension cell culture (S. baicalensis G.), temperature shift | This compound | 4200 | After 72 h shift | - | nih.gov |
Design and Synthesis of this compound and Baicalein Derivatives
The design and synthesis of derivatives of this compound and its aglycone, baicalein, are actively pursued to develop compounds with improved pharmacological properties, such as enhanced activity, bioavailability, or altered target specificity. Baicalein serves as a common template for the synthesis of novel analogs due to its core flavonoid structure. jst.go.jpgoogle.com
Synthetic Methodologies for Novel this compound Analogs
Synthetic strategies for generating this compound analogs often involve modifications to the baicalein structure, followed by or including the attachment of the glucuronic acid moiety or modifications to the glucuronic acid itself. Given the presence of hydroxyl groups at positions 5, 6, and 7 on the A-ring and the glucuronic acid at the 7-position in this compound, various chemical reactions can be employed for derivatization.
One approach involves the enzymatic esterification of the carboxyl group on the glucuronic acid moiety of this compound. This method has been used to synthesize a series of this compound ester derivatives by introducing fatty-acid chains. Up to 95% conversion of this compound has been achieved using this enzymatic strategy in nonaqueous media. acs.org
Modifications can also be made to the baicalein core before glycosylation or to synthesized baicalein derivatives. For instance, novel baicalein derivatives with modifications on the B-ring, such as the introduction of bromine atoms, have been synthesized. jst.go.jpnih.gov Another approach involves the introduction of amino acid moieties to the baicalein structure, which has been shown to improve neuroprotective activity in experimental models. mdpi.comnih.gov General synthetic methods for baicalein analogs can involve alkylation in the presence of a base or tertiary amine. google.com
Biological synthesis using engineered microorganisms like Escherichia coli has also been explored for producing baicalein derivatives, including this compound. By introducing genes for enzymes like UDP-dependent glycosyltransferase (UGT) and optimizing conditions, E. coli can synthesize this compound from baicalein. jmb.or.kr This approach has achieved significant conversion rates. jmb.or.kr
Structural Diversity and Modification Strategies
Structural modification strategies for this compound and baicalein aim to alter their physicochemical properties and biological activities. Common modification sites on the flavonoid structure include the hydroxyl groups on the A and B rings, the carbonyl group, and the C2-C3 double bond, as well as the glucuronic acid moiety in the case of this compound.
For baicalein, modifications at the C-6 and C-7 positions have been explored, with studies suggesting that retaining the hydroxyl group at the C-5 position is important for certain activities. mdpi.com Introducing nitrogen-containing hydrophilic heterocyclic rings to the C7-OH of baicalein has resulted in derivatives with enhanced cytotoxicity against certain cancer cell lines. researchgate.net Esterification and amino alkylation reactions have also been used to synthesize baicalein derivatives. hueuni.edu.vn
For this compound, modifications to the glucuronic acid part of the structure, such as esterifying the carboxyl group, can influence properties like lipophilicity and biological activity. acs.orgphcog.com Increasing lipophilicity through modifications like butyl esterification has been shown to enhance cellular penetration and anti-inflammatory activity in in vitro models. frontiersin.org
The presence of the glucosyl (glucuronic acid) moiety in this compound significantly influences its properties compared to its aglycone, baicalein. For example, the glucosyl group affects lipophilicity and the ability to modulate P-glycoprotein activity. tandfonline.comnih.gov Baicalein is more lipophilic than this compound and has shown inhibitory effects on P-gp activity and expression in cell models, while this compound did not exhibit such effects. tandfonline.comnih.gov
Structure-Activity Relationship (SAR) Studies for Modified this compound Compounds in Experimental Models
Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications to this compound and baicalein affect their biological activities in experimental models. These studies help identify key structural features responsible for specific effects and guide the design of more potent or selective derivatives.
In the context of antiviral activity, modifications to the B-ring of baicalein, such as the introduction of bromine atoms, have resulted in analogs with enhanced potency against influenza viruses in in vitro models. jst.go.jpnih.gov SAR analysis in antifungal studies with baicalein derivatives has indicated that the presence of the 5-OH group is crucial for synergistic antifungal activities, and ortho-dihydroxyls and vic-trihydroxyls on either the A or B ring are essential pharmacophores. mdpi.com
For this compound ester derivatives, SAR analysis of their inhibitory activity against Bovine Viral Diarrhea Virus (BVDV) NS5B polymerase showed that the length of the alkyl group introduced by esterification of the carboxyl group on the glucuronic acid influenced antiviral activity. phcog.com this compound ethyl ester demonstrated better binding ability and antiviral activity compared to this compound and other ester derivatives in in vitro models. phcog.com
SAR studies have also investigated the neuroprotective effects of baicalein amino acid derivatives. Results indicated that most synthesized derivatives were more potent than baicalein in protecting against induced neurotoxicity in SH-SY5Y cells. mdpi.comnih.gov Specifically, the benzyloxycarbonyl (cbz)-protected baicalein amino acid derivatives generally showed better neuroprotective activity than the t-butyloxycarbonyl (boc)-protected derivatives. nih.gov
In studies examining the modulation of P-glycoprotein (P-gp), the difference in activity between this compound and baicalein highlights the significant role of the glucosyl moiety. Baicalein, being more lipophilic and lacking the glucosyl group at the 7-position, showed inhibitory effects on P-gp, whereas this compound did not. tandfonline.comnih.gov This suggests that the presence of the sugar moiety at the 7-position abrogates this particular activity.
SAR studies using experimental models have demonstrated that specific structural modifications can significantly impact the activity of this compound and baicalein derivatives across various biological targets and pathways, including antiviral, antifungal, neuroprotective, and transporter modulation activities. jst.go.jpnih.govmdpi.comnih.govphcog.comtandfonline.comnih.govmdpi.com
Advanced Analytical and Extraction Methodologies for Baicalin Research
Chromatographic Techniques for Baicalin (B1667713) Quantification and Profiling
Chromatographic methods are widely employed for the separation and quantification of this compound, often in conjunction with various detection systems. These techniques offer high resolution and the ability to analyze this compound within complex mixtures. nih.govjfda-online.com
High-Performance Liquid Chromatography (HPLC) Applications for this compound Determination
HPLC is a well-established technique for the determination of this compound in different sample types. It is frequently used for quality control and quantitative analysis of this compound in Scutellaria baicalensis and traditional Chinese medicines (TCMs). nih.govfrontiersin.orgnews-medical.net HPLC methods often utilize reversed-phase columns, such as C18, and mobile phases typically consisting of mixtures of water or aqueous acids (e.g., phosphoric acid, formic acid) and organic solvents like methanol (B129727) or acetonitrile. nih.govfrontiersin.org Detection is commonly achieved using UV or photodiode array (PDA) detectors, often at wavelengths around 275-280 nm, where this compound exhibits strong absorbance. nih.govmdpi.com
For instance, an HPLC method for detecting this compound in Scutellaria baicalensis utilized a Diamonsil C18 column with a mobile phase of methanol, water, and phosphoric acid (47:53:0.2). nih.gov This method achieved a detection wavelength of 280 nm, showed linearity in the range of 0.12–1.2 μg, and had an average recovery of 98.6% with a relative standard deviation (RSD) of 0.78%. nih.gov Another application involved a reversed-phase ion-pair HPLC method for the simultaneous determination of this compound and bromhexine (B1221334) HCl in a Chinese compound medicine. jfda-online.com This method used an isocratic system and achieved successful separation with detection limits of 0.05 μg/mL for this compound. jfda-online.com The average recovery for this compound was reported as 99.1%. jfda-online.com
| HPLC Method Parameters for this compound Analysis | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Linearity Range | Average Recovery (%) | RSD (%) |
|---|---|---|---|---|---|---|
| Example 1 nih.gov | Diamonsil C18 | Methanol:Water:Phosphoric Acid | 280 | 0.12–1.2 μg | 98.6 | 0.78 |
| Example 2 jfda-online.com | Reversed-phase C18 | Water/Methanol/H3PO4/Triethylamine (with TBA) | Not specified | 0.1–12.0 μg/mL | 99.1 | Not specified |
Ultra-High-Performance Liquid Chromatography (UHPLC) Developments in this compound Analysis
UHPLC offers enhanced speed, resolution, and sensitivity compared to conventional HPLC due to smaller particle size columns and higher operating pressures. jfda-online.com UHPLC methods have been developed for the analysis of this compound, particularly in complex biological samples and herbal formulations. nih.govmdpi.com
A UHPLC method for the simultaneous quantitative analysis of multiple compounds, including this compound, in a traditional herbal formula utilized a Waters ACQUITY UHPLC BEH C18 column with gradient elution using 0.01% aqueous formic acid and methanol. nih.gov This method achieved a detection wavelength of 275 nm and reported a limit of detection (LOD) of 0.16 μg/mL and a limit of quantification (LOQ) of 0.48 μg/mL for this compound. nih.gov Another study employed UHPLC coupled with quadrupole-Exactive Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) for the qualitative analysis of compounds in a traditional prescription, identifying this compound as one of the most abundant components. mdpi.com
| UHPLC Method Parameters for this compound Analysis | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | LOD (μg/mL) | LOQ (μg/mL) |
|---|---|---|---|---|---|
| Example 1 nih.gov | Waters ACQUITY UHPLC BEH C18 | 0.01% aqueous formic acid and methanol | 275 | 0.16 | 0.48 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound in Complex Matrices
LC-MS/MS is a powerful technique for the analysis of this compound, offering high sensitivity, selectivity, and the ability to identify and quantify the compound in complex matrices where interfering substances may be present. jfda-online.comnih.govresearchgate.net This method is particularly valuable for pharmacokinetic studies and the analysis of biological samples like plasma, bile, and urine. nih.govresearchgate.netfrontiersin.orgnih.gov
LC-MS/MS methods for this compound often involve reversed-phase chromatography coupled with electrospray ionization (ESI) in negative or positive ion mode, followed by tandem mass spectrometry for fragmentation and detection of specific ions. nih.govfrontiersin.orgnih.govmdpi.com Multiple reaction monitoring (MRM) mode is commonly used to enhance selectivity and sensitivity. mdpi.comnih.govmdpi.com
A sensitive and selective LC-MS/MS method was developed for the simultaneous determination of this compound and other flavonoids in commercial extracts, achieving a LOD of 1 ng/mL for this compound with a linear range of 20–500 ng/mL. nih.gov LC-MS/MS has also been applied to analyze this compound in rat plasma, with methods demonstrating good recovery and sensitivity. nih.govresearchgate.net Sample preparation techniques like liquid-liquid extraction or protein precipitation are often employed for biological matrices to minimize matrix effects. researchgate.netfrontiersin.orgnih.govmdpi.com
| LC-MS/MS Application for this compound Analysis | Matrix | Ionization Mode | Detection Mode | LOD | Linear Range |
|---|---|---|---|---|---|
| Flavonoid determination in extracts nih.gov | Commercial extracts | ESI | MRM | 1 ng/mL | 20–500 ng/mL |
| This compound in rat plasma nih.govresearchgate.net | Rat plasma | ESI | MRM | Not specified | Not specified |
| Flavonoid glucuronides in bile and blood nih.gov | Bile and blood | ESI (+) | MRM | Not specified | Not specified |
Spectroscopic and Electrochemical Approaches in this compound Analysis
Beyond chromatography, spectroscopic and electrochemical techniques offer alternative or complementary approaches for the analysis of this compound, providing insights into its structure, concentration, and interactions.
Vibrational Spectroscopy (e.g., ATR-IR, NIR) for Quantitative Analysis of this compound
Vibrational spectroscopy techniques like Attenuated Total Reflectance Infrared (ATR-IR) and Near-Infrared (NIR) spectroscopy, often coupled with multivariate analysis, have been explored for the quantitative analysis of this compound, particularly in solid matrices like herbal materials. mdpi.comresearchgate.netnih.gov These methods offer advantages such as minimal sample preparation and rapid analysis. news-medical.netmdpi.com
Studies have demonstrated the suitability of ATR-IR and NIR spectroscopy for determining this compound content in Scutellariae radix. researchgate.netnih.gov ATR-IR spectroscopy, which measures fundamental vibrations, has shown higher accuracy compared to NIR spectroscopy, which measures overtone and combination bands, for the quantification of this compound in this matrix. researchgate.netnih.gov Multivariate analysis techniques like Partial Least Squares (PLS) regression are used to build calibration models correlating spectral data with this compound concentration determined by reference methods like HPLC-DAD. researchgate.netnih.gov
| Spectroscopic Method | Matrix | Multivariate Analysis | This compound Quantification Performance (R²) | Reference Method |
|---|---|---|---|---|
| ATR-IR researchgate.netnih.gov | Scutellariae radix | PLS regression | 0.88 | HPLC-DAD |
| NIR researchgate.netnih.gov | Scutellariae radix | PLS regression | 0.88 | HPLC-DAD |
Electrochemical Biosensors for this compound Detection
Electrochemical biosensors represent a promising approach for the sensitive and selective detection of this compound, offering advantages such as simple procedures, high sensitivity, and potentially lower cost and analysis time compared to chromatographic methods. nih.govmdpi.comfrontiersin.org
While research on electrochemical biosensors specifically for this compound is an evolving area, the principles of electrochemical sensing and biosensing have been applied to the detection of flavonoids and other phenolic compounds. researchgate.netnih.gov Electrochemical sensors modified with nanomaterials or enzymes have shown enhanced sensitivity and selectivity for target analytes. nih.govresearchgate.netnih.gov Some reports mention the development of electrochemical sensors for baicalein (B1667712) and this compound, demonstrating good sensitivity and applicability in complex samples like herbal extracts and biological fluids. nih.govresearchgate.net For example, an electrochemical sensor based on a modified carbon paste electrode was applied for the simultaneous determination of baicalein and this compound, achieving low detection limits. researchgate.net Fluorescent biosensors have also been described for this compound detection, offering high sensitivity and selectivity. nih.gov
This compound, a significant flavonoid found predominantly in the roots of Scutellaria baicalensis, is a compound of considerable interest in research due to its diverse biological activities. Efficient and selective extraction of this compound from plant matrices is a critical step for its research and potential applications. Various methodologies, ranging from traditional solvent-based approaches to advanced technologies, have been developed and optimized to enhance the yield and purity of this compound extracts.
Optimization of this compound Extraction Protocols for Research Purposes Optimizing this compound extraction involves careful consideration of various parameters to achieve the highest possible yield and purity while potentially reducing extraction time and solvent consumption. Factors such as solvent type, solvent concentration, liquid-to-solid ratio, temperature, and time are crucial in this optimization process. Response surface methodology (RSM) and orthogonal test designs are often employed to determine the optimal combination of these parameters for different extraction techniques.phcog.comresearchgate.net
Solvent-Based Extraction Efficiencies and Parameters Solvent extraction is a fundamental method for isolating this compound. The choice of solvent significantly impacts extraction efficiency due to the solubility characteristics of this compound. This compound is a flavonoid glycoside, and its solubility is influenced by solvent polarity. Polar solvents are generally effective for extracting this compound.
Ethanol-water mixtures are commonly used solvents for this compound extraction. greenskybio.comgreenskybio.com Studies have shown that the ratio of ethanol (B145695) to water can significantly affect the extraction efficiency. greenskybio.comgreenskybio.com For instance, an ethanol-water ratio around 70:30 (v/v) has been reported to yield good extraction results. greenskybio.com However, the optimal ratio can vary, with some studies suggesting a 50-70% ethanol solution for good extraction. greenskybio.com The solid-to-liquid ratio is another important parameter; a ratio of approximately 1:10 (w/v) is often used in solvent extraction. greenskybio.com Extraction time and temperature also play a role, and these parameters need to be optimized to ensure maximum extraction without causing degradation of this compound. greenskybio.com For example, in water extraction, an appropriate boiling time (1-2 hours) is recommended to avoid decomposition. greenskybio.com
Methanol has also been investigated as a solvent, but its toxicity is a consideration, particularly for applications in nutraceuticals. greenskybio.com
Research findings highlight the importance of optimizing solvent concentration, extraction time, and the ratio of raw material to solvent for efficient this compound extraction. greenskybio.comgreenskybio.com Different solvents and their concentrations exhibit varying effects on both the extraction efficiency and the purity of this compound. greenskybio.com
Advanced Extraction Technologies for this compound Isolation Beyond conventional solvent extraction, several advanced technologies have been developed to improve the efficiency, speed, and environmental friendliness of this compound isolation. These methods often offer advantages such as reduced solvent usage, shorter extraction times, and higher yields.
Ultrasonic-Assisted Extraction (UAE) : UAE utilizes ultrasonic waves to enhance the mass transfer of this compound from the plant matrix into the solvent. greenskybio.com The cavitation effect generated by ultrasound can disrupt plant cell walls, facilitating the release of intracellular compounds like this compound. greenskybio.com UAE can shorten extraction time and improve efficiency compared to traditional methods. greenskybio.comgreenskybio.com Parameters such as ultrasonic power, extraction time, and solvent-to-sample ratio are important for optimizing UAE. greenskybio.com Increasing ultrasonic power can enhance efficiency, but excessive power may lead to this compound degradation. greenskybio.com Optimized extraction time is crucial to maximize extraction while minimizing degradation. greenskybio.com UAE has been found to be more effective than conventional extraction methods in some studies. researchgate.net
Microwave-Assisted Extraction (MAE) : MAE employs microwave energy to heat the solvent and plant material, leading to rapid heating and potential cell rupture, which aids in the release of this compound. greenskybio.com MAE can also enhance extraction efficiency. greenskybio.com Key factors in MAE include microwave power, extraction time, and temperature. greenskybio.com Careful control of microwave power and extraction time is necessary to prevent overheating and degradation of this compound. greenskybio.com Ionic liquid-based MAE has shown superior performance compared to conventional methods, achieving high yields in shorter times. researchgate.net For instance, an ionic liquid-based MAE achieved a 22.28% yield of this compound in 90 seconds, compared to 9.77% with water-based MAE in the same time frame. researchgate.net
Supercritical Fluid Extraction (SFE) : SFE is an advanced method that uses a supercritical fluid, commonly carbon dioxide (CO₂), as the extraction solvent. greenskybio.comgreenskybio.com In its supercritical state, CO₂ possesses properties between a gas and a liquid, allowing it to penetrate the plant material and selectively extract compounds. greenskybio.com SFE offers advantages such as high selectivity, no solvent residue, and environmental friendliness. greenskybio.com Adjusting pressure and temperature in SFE allows for control over the solubility of this compound in the supercritical fluid, enabling efficient extraction. greenskybio.com While advantageous, SFE typically requires relatively expensive equipment and strict operating conditions. greenskybio.com Modifiers like methanol and water are often used with supercritical CO₂ to improve the extraction yields of more polar flavonoids like this compound. lawdata.com.twclinmedjournals.org
Ultrahigh Pressure Extraction (UPE) : UPE is another advanced technique that utilizes high pressure to enhance the extraction of bioactive components. nih.govacademicjournals.org Coupling UPE with deep eutectic solvents (DESs) has shown promise for efficient this compound extraction. researchgate.netmdpi.com Under optimal conditions, DES-based UPE has achieved high yields in significantly shorter extraction times compared to traditional methods. mdpi.com For example, a study using choline (B1196258) chloride: lactic acid DES with UPE achieved a yield of 116.8 mg/g in 4 minutes, which was higher than the yield from a pharmacopoeia procedure taking 3 hours. mdpi.com
Enzyme-Assisted Extraction (EAE) : EAE involves the use of enzymes, such as cellulases, to break down plant cell walls, thereby facilitating the release of intracellular this compound. tandfonline.comtandfonline.com This method can improve extraction efficiency by enhancing the dissolution of active ingredients from disrupted plant tissues. tandfonline.comnih.gov Optimized enzyme-assisted protocols have demonstrated increased this compound yields compared to traditional methods. tandfonline.comnih.gov Ultrasound-assisted enzymatic pretreatment (UAEP) combines the benefits of ultrasound and enzymes for potentially enhanced extraction efficiency. nih.govresearchgate.net
Deep Eutectic Solvents (DESs) : DESs, including natural deep eutectic solvents (NADES), are being explored as promising green solvents for the extraction of natural compounds like this compound. researchgate.netuniversiteitleiden.nlnih.govmdpi.comacs.orgresearchgate.net DESs offer advantages such as negligible toxicity, tailor-able polarity, and environmental friendliness, presenting an alternative to traditional organic solvents. researchgate.netnih.gov Studies have shown that certain DESs can be more efficient than conventional organic solvents for extracting flavonoids, including this compound. universiteitleiden.nlnih.govmdpi.comacs.org The composition of the DES and the water content can influence the extraction efficiency of this compound. universiteitleiden.nlnih.govmdpi.com
Here is a table summarizing some research findings on this compound extraction methods and their parameters:
| Extraction Method | Solvent/Conditions | Key Parameters Optimized | Reported Findings (Yield/Efficiency) | Citation |
| Solvent Extraction (Ethanol-Water) | Ethanol-water mixture (e.g., 70:30 v/v or 50-70% ethanol) | Solvent concentration, solid-to-liquid ratio, time, temperature | Good extraction results with optimized parameters. Efficiency varies with solvent ratio and parameters. | greenskybio.comgreenskybio.com |
| Ultrasonic-Assisted Extraction (UAE) | Various solvents (e.g., ethanol-water) | Ultrasonic power, extraction time, solvent-to-sample ratio | Can enhance mass transfer, shorten time, and improve efficiency compared to conventional methods. | greenskybio.comgreenskybio.comresearchgate.net |
| Microwave-Assisted Extraction (MAE) | Various solvents (e.g., ethanol, ionic liquids) | Microwave power, extraction time, temperature | Can enhance extraction efficiency; careful control needed to avoid degradation. Ionic liquid-based MAE shows high efficiency. | greenskybio.comgreenskybio.comresearchgate.net |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with modifiers (e.g., methanol-water) | Pressure, temperature, type and amount of modifier | High selectivity, no solvent residue, environmentally friendly. Yield depends on optimized conditions and modifiers. | greenskybio.comlawdata.com.twclinmedjournals.org |
| Ultrahigh Pressure Extraction (UPE) | Various solvents (e.g., ethanol, deep eutectic solvents) | Extraction pressure, time, solvent concentration, liquid-solid ratio | Higher extraction yield and shorter time compared to traditional methods, especially with DES. | nih.govacademicjournals.orgmdpi.com |
| Enzyme-Assisted Extraction (EAE) | Aqueous solutions with enzymes (e.g., cellulase) | Enzyme concentration, pH, temperature, time, liquid-solid ratio | Improves dissolution of active ingredients and can increase this compound yield. | tandfonline.comtandfonline.comnih.gov |
| Deep Eutectic Solvent Extraction (DES) | Various DES compositions with varying water content | DES composition, water content, temperature, time | Can be more efficient and environmentally friendly than conventional organic solvents. Efficiency varies with DES type and conditions. | researchgate.netuniversiteitleiden.nlnih.govmdpi.comacs.org |
These advanced techniques, often coupled with optimization strategies like RSM, provide researchers with powerful tools for efficient and targeted extraction of this compound, contributing to further studies on its properties and potential applications.
Molecular and Cellular Mechanisms of Baicalin Action in Preclinical Research
Modulation of Intracellular Signaling Pathways by Baicalin (B1667713)
This compound has been shown to interact with and modulate several key intracellular signaling cascades, contributing to its observed therapeutic potential in various preclinical models.
NF-κB Pathway Regulation by this compound
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses. Preclinical research indicates that this compound acts as a potent inhibitor of the NF-κB pathway. Studies have demonstrated that this compound can suppress the expression of proteins associated with the NF-κB pathway, including phosphorylated IκBα and NF-κB p65. frontiersin.org Furthermore, this compound has been shown to inhibit the translocation of NF-κB p65 from the cytoplasm to the nucleus, a crucial step for its activation and subsequent gene transcription. frontiersin.orgmdpi.com This inhibitory effect on NF-κB signaling contributes to this compound's anti-inflammatory properties observed in various models, such as alleviating intestinal inflammation and oxidative stress damage induced by deoxynivalenol, protecting against ethanol-induced chronic gastritis in rats, and ameliorating myocardial ischemia-reperfusion injury. frontiersin.orgnih.gov In hypoxia/reoxygenation-treated neonatal rat cardiomyocytes, this compound pretreatment suppressed inflammatory cytokine IL-6 and inhibited the nuclear translocation of NF-κB. mdpi.com this compound's action on NF-κB has also been implicated in its ability to sensitize breast cancer cells to chemotherapy and inhibit tumor growth and metastasis in vitro and in vivo. frontiersin.org In the hippocampus of mice, this compound downregulated the expression of phosphorylated NF-κB p65, suggesting regulation of the HMGB1/TLR4/NF-κB pathway to exert anti-neuroinflammatory effects. frontiersin.org
PI3K/AKT/mTOR Axis Modulation by this compound
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade involved in cell growth, proliferation, survival, metabolism, and angiogenesis. Preclinical studies highlight this compound's ability to modulate this axis. This compound has been shown to inhibit the PI3K/AKT/mTOR pathway in various cancer cell types, contributing to its anti-tumor effects by suppressing cell growth, proliferation, and survival, and inducing apoptosis. mdpi.comiiarjournals.orge-enm.orgtandfonline.com For instance, this compound inhibited breast cancer cell proliferation and induced apoptosis through mechanisms involving the modulation of this pathway. mdpi.com In myocardial ischemia-reperfusion injury in rats, the protective mechanism of this compound was related to the activation of the PI3K-AKT signaling pathway, promoting NO production and inhibiting necroptosis in cardiac microvascular endothelial cells. mdpi.com this compound and its aglycone baicalein (B1667712) have been shown to activate cell cycle regulation through inhibition of the expression and function of cell cycle genes by blocking the PI3K/AKT/mTOR and AMPK signaling pathways. tandfonline.com
Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, p38) in this compound Research
Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK1/2 and p38, are involved in diverse cellular processes such as proliferation, differentiation, and apoptosis. Preclinical research indicates that this compound modulates these pathways. This compound has been shown to inhibit the ERK1/2 and p38 MAPK pathways in various contexts. iiarjournals.orgnih.govresearchgate.netmdpi.comdovepress.comebi.ac.uk For example, this compound induced growth arrest in platelet-derived growth factor (PDGF)-BB stimulated vascular smooth muscle cells (VSMCs) via blockade of the PDGF receptor β-ERK1/2 signaling cascade. mdpi.com In diabetic nephropathy, this compound alleviated inflammation by inhibiting the MAPK signaling pathway. dovepress.com A combination study of this compound and baicalein showed that they enhanced apoptosis in breast cancer cells by activating caspase-3 and caspase-9 and reducing Bcl-2 expression via the ERK/p38 MAPK pathway. mdpi.com Baicalein, the aglycone of this compound, has also been reported to downregulate MAPK/ERK signaling and induce apoptosis in renal cancer cells. researchgate.net
Nrf2-Keap1 Pathway Activation and Oxidative Stress Responses
The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response. Preclinical studies demonstrate that this compound activates the Nrf2-Keap1 pathway, leading to enhanced antioxidant defense and protection against oxidative stress. dovepress.commdpi.comnih.govmums.ac.irresearchgate.net this compound can inhibit the Keap1-Nrf2 interaction, resulting in the stabilization and accumulation of Nrf2 in the cytoplasm. nih.gov Activated Nrf2 then translocates to the nucleus and binds to antioxidant response elements (AREs), promoting the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). dovepress.comnih.gov This activation of the Nrf2 pathway by this compound contributes to its protective effects against oxidative stress in various models, including diabetic nephropathy, L-glutamate-induced oxidative damage in neuronal cells, and chronic unpredictable mild stress (CUMS) in mice. frontiersin.orgdovepress.commums.ac.irresearchgate.net In H/R-treated neonatal rat cardiomyocytes, this compound pretreatment attenuated oxidative stress. mdpi.com this compound's ability to scavenge reactive oxygen species (ROS) is also linked to its antioxidant properties. mdpi.comnih.gov
Wnt/β-catenin Signaling Interaction
The Wnt/β-catenin signaling pathway plays crucial roles in cell proliferation, differentiation, and development, and its dysregulation is implicated in various diseases, including cancer. Preclinical research indicates that this compound interacts with the Wnt/β-catenin pathway. Studies have shown that this compound can modulate Wnt/β-catenin signaling, with effects varying depending on the cellular context. mdpi.comnih.govmdpi.comnih.govresearchgate.netspandidos-publications.comnih.gov In some cancer models, this compound has been shown to inhibit the Wnt/β-catenin pathway, contributing to its anti-tumor effects by decreasing cell proliferation and promoting apoptosis. mdpi.commdpi.comresearchgate.net For instance, this compound decreased the gene and protein expression levels of β-catenin in advanced-stage metastatic breast cancer cell lines. mdpi.com this compound also suppressed the Wnt/β-catenin pathway by regulating the miR-217/DDK axis, thereby inhibiting tumor cell viabilities in colon cancer cells. researchgate.net Conversely, in studies related to hair follicle development, this compound enhanced Wnt/β-catenin signaling, increasing the activity of dermal papilla cells. nih.govspandidos-publications.com This suggests a context-dependent modulation of the Wnt/β-catenin pathway by this compound.
JAK/STAT Pathway Engagement
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in mediating signals from cytokines and growth factors, influencing processes like cell proliferation, differentiation, apoptosis, and immune responses. Preclinical studies suggest that this compound engages with the JAK/STAT pathway. frontiersin.orgnih.govspandidos-publications.comnih.gov this compound has been shown to inhibit the activation of the JAK/STAT signaling pathway in certain conditions. frontiersin.orgnih.govnih.gov In a study investigating the protective effect of this compound on oxidative stress injury in retinal ganglion cells, this compound effectively inhibited the activation of the JAK/STAT signaling pathway, protecting cells from damage. frontiersin.orgnih.gov this compound also regulated macrophage polarization and alleviated myocardial ischemia/reperfusion injury via inhibiting the JAK/STAT pathway, specifically downregulating the protein expression of JAK2 and STAT3 in myocardial tissues. nih.gov Another study indicated that this compound regulated epithelial cell proliferation in a mouse colitis model via STAT expression in JAK/STAT signaling, promoting the proliferation of colon epithelial cells. spandidos-publications.com
Data Tables
Based on the research findings, here are some data points presented in tables:
Table 1: Effects of this compound on NF-κB Pathway Components in Preclinical Studies
| Study Context | This compound Effect on NF-κB Pathway | Key Findings | Source |
| Hypoxia/Reoxygenation-treated neonatal rat cardiomyocytes | Inhibits nuclear translocation of NF-κB | Suppressed inflammatory cytokine IL-6. | mdpi.com |
| Breast Cancer Cells (in vitro and in vivo) | Inhibits p-IκBα and NF-κB p65 expression, inhibits p65 translocation | Sensitizes cells to chemotherapy, inhibits tumor growth and metastasis. | frontiersin.org |
| Hippocampus of CUMS mice | Downregulates phosphorylated NF-κB p65 | Suggests regulation of HMGB1/TLR4/NF-κB pathway, anti-neuroinflammatory effects. | frontiersin.org |
| LPS-induced inflammation in macrophages | Decreases expression of pro-inflammatory proteins and genes | Robust anti-inflammatory effect. | mdpi.com |
Table 2: Modulation of PI3K/AKT/mTOR and MAPK Pathways by this compound
| Pathway | This compound Effect | Cellular/Model System | Key Findings | Source |
| PI3K/AKT/mTOR | Inhibition | Various Cancer Cells | Suppresses cell growth, proliferation, survival; induces apoptosis. | mdpi.comiiarjournals.orge-enm.orgtandfonline.com |
| PI3K-AKT | Activation | Myocardial Ischemia-Reperfusion (Rats) | Promotes NO production, inhibits necroptosis, protects cardiac function. | mdpi.com |
| MAPK (ERK1/2) | Inhibition | PDGF-BB stimulated VSMCs | Induces growth arrest. | mdpi.com |
| MAPK (ERK/p38) | Modulation | Breast Cancer Cells | Enhanced apoptosis by activating caspases, reducing Bcl-2, increasing Bax/p53. | mdpi.com |
| MAPK (ERK/p38) | Downregulation | Renal Cancer Cells | Induces apoptosis, inhibits metastasis. | researchgate.net |
| MAPK | Inhibition | Diabetic Nephropathy | Alleviates inflammation. | dovepress.com |
Table 3: this compound's Impact on Nrf2-Keap1 and JAK/STAT Pathways
| Pathway | This compound Effect | Cellular/Model System | Key Findings | Source |
| Nrf2-Keap1 | Activation | Diabetic Nephropathy | Alleviates oxidative stress by activating Nrf2-mediated antioxidant pathway. | dovepress.com |
| Nrf2-Keap1 | Activation | L-Glutamate-induced HT-22 cells and mice hippocampal injury | Relieves oxidative stress damage, upregulates Nrf2 and HO-1 expression. | mums.ac.irresearchgate.net |
| Nrf2 | Activation | CUMS mice | Increased nuclear Nrf2 content, enhanced SOD activity, inhibited MDA production. | frontiersin.org |
| JAK/STAT | Inhibition | Glutamate-induced oxidative stress in retinal ganglion cells | Protects against oxidative stress damage by inhibiting JAK/STAT activation. | frontiersin.orgnih.gov |
| JAK/STAT | Inhibition | Myocardial Ischemia/Reperfusion Injury | Regulates macrophage polarization, alleviates injury, downregulates JAK2/STAT3. | nih.gov |
| JAK/STAT | Modulation | Mouse Colitis Model (Epithelial Cells) | Regulated epithelial cell proliferation via STAT expression. | spandidos-publications.com |
Other Relevant Signaling Molecules and Receptor Interactions (e.g., TLR4, NOTCH)
Preclinical studies indicate that this compound interacts with several other signaling molecules and receptors, contributing to its observed effects. The Toll-like receptor 4 (TLR4) signaling pathway is one such target. Research has shown that this compound can inhibit TLR4 expression and its downstream signaling cascade, including the MyD88/NF-κB pathway. frontiersin.orgresearchgate.net This inhibition of the TLR4/NF-κB pathway appears to be a mechanism by which this compound exerts anti-inflammatory effects in various models, such as periodontitis and neuroinflammation. frontiersin.orgresearchgate.netfrontiersin.org Molecular docking analysis suggests that this compound can bind to the active site of TLR4-MD2, indicating a strong interaction with the TLR4 receptor. frontiersin.org
The NOTCH signaling pathway has also been identified as a target of this compound. Studies have demonstrated that this compound can inhibit the NOTCH pathway. frontiersin.orgtmrjournals.com In colorectal cancer cells, this compound has been shown to decrease the expression of NOTCH1 and its ligand Jagged1, suggesting a role in negatively regulating this pathway. tmrjournals.com Inhibition of the NOTCH pathway by this compound has been linked to reduced proliferation and increased apoptosis in colon cancer cells. tmrjournals.com Furthermore, this compound has exhibited inhibitory effects on the viability, proliferation, and invasion of tongue cancer cells, accompanied by a reduction in the expression of NOTCH and JAG1 proteins. frontiersin.org
This compound's Influence on Cellular Processes
This compound exerts significant influence on a range of cellular processes crucial for maintaining cellular homeostasis and regulating disease progression.
Apoptosis Induction Mechanisms (e.g., Caspase activation, Bcl-2 family modulation, DNA damage)
Induction of apoptosis, or programmed cell death, is a key mechanism by which this compound demonstrates potential therapeutic effects, particularly in cancer research. This compound has been shown to induce apoptosis through multiple pathways, including the modulation of the Bcl-2 family of proteins and the activation of caspases. frontiersin.orgtandfonline.comnih.gov
This compound can influence the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). Studies have reported that this compound can decrease the expression of Bcl-2 while increasing the expression of Bax, shifting the Bax/Bcl-2 ratio towards apoptosis. nih.govmdpi.com This modulation of the Bcl-2 family can lead to the release of cytochrome C from mitochondria, which in turn activates the caspase cascade. mdpi.com
Activation of caspases, particularly caspase-3 and caspase-9, is a critical step in the execution phase of apoptosis. mdpi.com Preclinical research indicates that this compound can activate caspase-3 and caspase-9 in various cell lines. nih.govmdpi.com This activation is often observed in conjunction with the modulation of Bcl-2 family proteins. nih.govmdpi.com
While some studies focus on caspase-dependent mechanisms, the involvement of DNA damage in this compound-induced apoptosis is also being investigated. This compound's interaction with p53, a tumor suppressor protein involved in DNA damage response and apoptosis, suggests a potential link. frontiersin.org Activation of p53 is associated with the activation of Bax and inhibition of Bcl-2. frontiersin.org
Cell Cycle Progression Inhibition (G0/G1, G1/S, S-phase arrest)
This compound has been shown to inhibit cell cycle progression at various phases, thereby limiting cell proliferation. Different studies have reported cell cycle arrest induced by this compound in the G0/G1, G1/S, and S phases, depending on the cell type and experimental conditions. mdpi.comsci-hub.seaboutscience.euresearchgate.netnih.gov
Arrest in the G0/G1 phase has been observed in several cancer cell lines treated with this compound. mdpi.comsci-hub.seaboutscience.eu This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin D1, Cyclin E1, Cyclin B1) and cyclin-dependent kinases (CDKs). sci-hub.seresearchgate.net For instance, this compound has been shown to reduce the levels of Cyclin D1, Cyclin E1, and Cyclin B1. researchgate.net Inhibition of CDK6, which regulates the G1 to S phase transition, has also been implicated in this compound-induced G0/G1 arrest. sci-hub.se
Inhibition of cell cycle progression at the G1/S checkpoint has also been reported. mdpi.comaboutscience.eu This can involve the downregulation of proteins essential for the transition from G1 to S phase. mdpi.com
Furthermore, some studies have indicated that this compound can induce S-phase arrest. aboutscience.eunih.gov This suggests that this compound can interfere with DNA replication or other processes occurring during the S phase.
Autophagy Regulation in Cellular Models
The regulation of autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, is another area influenced by this compound. Research suggests that this compound can modulate autophagy in cellular models, although the precise role (induction or inhibition) can vary depending on the context. mdpi.comfrontiersin.orgjst.go.jpjst.go.jpnih.gov
Some studies indicate that this compound can induce autophagy. mdpi.com For example, baicalein (an aglycone of this compound) has been reported to promote autophagy by modulating ROS and downregulating proteins like Beclin 1, Vps34, Atg5, and Atg7. mdpi.com Dysregulation of the AMPK/ULK1 pathway and repression of mTORC1 have also been linked to baicalein-induced autophagy. mdpi.com
Conversely, other research suggests that this compound might suppress autophagy in certain cellular contexts, such as in neuron autophagy regulated by astrocyte polarization. nih.gov
The interplay between this compound, autophagy, and other cellular processes like apoptosis is complex and an active area of research. Some findings suggest that the anti-inflammatory effects of this compound might be associated with the regulation of autophagic flux. mdpi.com
Reactive Oxygen Species (ROS) Scavenging and Antioxidant Enzyme Modulation
This compound possesses antioxidant properties, which are mediated through the scavenging of reactive oxygen species (ROS) and the modulation of antioxidant enzyme activity. sci-hub.seaboutscience.eusuprabank.orgguidetopharmacology.orgmdpi.commums.ac.irnih.govpeerj.comfrontiersin.org
This compound can directly scavenge various free radicals, including hydroxyl radicals, superoxide (B77818) anions, and DPPH radicals. nih.gov This direct scavenging ability is attributed, in part, to the chemical structure of this compound, particularly the ortho-dihydroxyl groups in its A ring. nih.gov
The antioxidant effects of this compound are often linked to the activation of the Nrf2 pathway, a key regulator of antioxidant gene expression. aboutscience.eupeerj.comfrontiersin.org
Anti-inflammatory Cellular Responses (e.g., Cytokine expression, iNOS, COX-2)
This compound exhibits significant anti-inflammatory activity in preclinical models, primarily by modulating the expression of inflammatory mediators and signaling pathways. sci-hub.seaboutscience.eusuprabank.orgguidetopharmacology.orgmdpi.compeerj.com
A key mechanism involves the inhibition of pro-inflammatory cytokine production. This compound has been shown to reduce the expression and release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including macrophages. aboutscience.eufrontiersin.orgmdpi.comnih.gov
This compound also modulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play crucial roles in the inflammatory response. aboutscience.eumdpi.comfrontiersin.orgmdpi.comnih.gov Preclinical studies have demonstrated that this compound can decrease the expression of both iNOS and COX-2. mdpi.comfrontiersin.orgmdpi.com This reduction in enzyme expression leads to decreased production of nitric oxide (NO) and prostaglandins, key mediators of inflammation. nih.gov
The anti-inflammatory effects of this compound are often mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression. frontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgaboutscience.eumdpi.commdpi.comnih.gov this compound can suppress NF-κB activation, preventing the transcription of pro-inflammatory genes. mdpi.comnih.gov Other signaling pathways, such as the MAPK pathway and the NLRP3 inflammasome, are also implicated in the anti-inflammatory actions of this compound. frontiersin.orgaboutscience.eumdpi.com
Interactions of this compound with Enzymes and Gene Expression
Preclinical research has demonstrated that this compound can modulate the activity of several key enzymes and regulate the expression of various genes, impacting crucial cellular processes.
Cytochrome P450 (CYP) Enzyme Modulation and Implications for Metabolism Research
Cytochrome P450 (CYP) enzymes play a critical role in the metabolism of drugs and other xenobiotics. Understanding the interaction of natural compounds like this compound with CYP enzymes is important for evaluating potential herb-drug interactions researchgate.netnih.gov. Studies using rat liver microsomes have shown that this compound can inhibit the activities of certain CYP enzymes, including ethoxyresorufin O-deethylase (EROD), methoxyresorufin O-demethylase (MROD), and benzyloxyresorufin O-debenzylase (BROD) researchgate.netnih.gov.
In vitro studies have determined the half maximal inhibitory concentration (IC₅₀) values for this compound against these enzymes in rat liver microsomes. nih.gov
| Enzyme | IC₅₀ (µM) |
| EROD | 24.2 |
| MROD | 9.3 |
| BROD | 22.9 |
However, it is important to note that while this compound showed inhibitory effects on EROD, MROD, and BROD activities in vitro, in vivo studies investigating the effects of this compound on the pharmacokinetics of orally administered caffeine (B1668208) and its metabolites in rats did not show significant differences compared to control groups researchgate.netnih.gov. The maximum plasma concentration of this compound in these in vivo studies was below the estimated IC₅₀ values observed in vitro researchgate.net. This suggests that the in vivo impact of this compound on the metabolism mediated by these specific CYP enzymes might be limited at certain exposure levels researchgate.net.
In contrast, baicalein, the aglycone of this compound, has been reported to exhibit more potent inhibitory effects on some CYP enzymes, such as CYP1A2, CYP2D6, and CYP3A4, which raises concerns for potential drug interactions nih.govmdpi.comresearchgate.net. While some studies have shown this compound inhibits CYP3A in rats, leading to pharmacokinetic changes of co-administered drugs like midazolam, this involved multiple doses and affected both activity and expression levels nih.gov. Multiple doses of this compound (0.90 g/kg, i.v., once daily for 7 days) in rats decreased the expression of hepatic CYP3A2 and reduced midazolam hydroxylation activities nih.gov.
Effects on Telomerase Reverse Transcriptase Activity
Telomerase reverse transcriptase (TERT), particularly human telomerase reverse transcriptase (hTERT), is the catalytic subunit of telomerase and plays a crucial role in maintaining telomere length, which is often dysregulated in cancer cells. Preclinical research indicates that this compound can influence TERT activity and expression nih.govoncotarget.comoncotarget.com.
Studies have shown that this compound can induce senescence in tumor cells, and this effect is linked to its inhibition of telomerase reverse transcriptase expression nih.govoncotarget.comoncotarget.com. Specifically, treatment with this compound has been observed to significantly down-regulate the expression level of hTERT in human colon cancer cells nih.govoncotarget.com. This downregulation of hTERT expression by this compound is considered a mechanism contributing to the induction of senescence in these cells nih.govoncotarget.comoncotarget.com. Furthermore, the antiproliferative effects of this compound on certain leukemia cells have also been associated with telomerase inhibition through the suppression of c-Myc, a target gene of hTERT nih.govnih.gov.
Influence on Lipid Metabolism Enzymes (e.g., LSS, SQLE)
This compound has shown potential in modulating lipid metabolism, particularly cholesterol biosynthesis. Network pharmacology and untargeted lipidomics studies exploring the mechanism of Scutellaria baicalensis on lipid metabolism have suggested that this compound may play a role in this process nih.govresearchgate.nettandfonline.com.
Molecular docking evidence presented in these studies speculates that this compound, as a major ingredient of S. baicalensis, may suppress cholesterol biosynthesis by inhibiting the activity of key enzymes in the cholesterol biosynthesis pathway, such as squalene (B77637) monooxygenase (SQLE) and lanosterol (B1674476) synthase (LSS) nih.govresearchgate.nettandfonline.comresearchgate.net. SQLE and LSS were identified as potential lipid-related targets with which this compound may directly interact to exert its cholesterol-lowering effects nih.govresearchgate.net. The interaction profiles for this compound against LSS and SQLE enzymes have been visualized, showing the binding modes at the active sites of these enzymes researchgate.net.
Regulation of Non-Coding RNAs (miRNAs, lncRNAs)
Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are increasingly recognized for their roles in regulating gene expression and various cellular processes, including those involved in cancer development and progression mdpi.comresearchgate.netnih.gov. Research has begun to explore the influence of this compound on the regulation of these ncRNAs.
While much of the research on flavonoid-mediated ncRNA regulation focuses on baicalein mdpi.comresearchgate.netnih.govbohrium.comresearchgate.net, studies specifically on this compound have indicated its ability to modulate miRNA expression. For instance, this compound was found to downregulate microRNA-217 (miR-217) in colorectal cancer cells frontiersin.org. This downregulation of miR-217 by this compound led to the upregulation of DKK1, an antagonist of the Wnt pathway, subsequently inhibiting the expression of downstream molecules like β-catenin and c-Myc and inducing apoptosis frontiersin.org. This highlights a mechanism by which this compound can influence gene expression and cellular fate through the regulation of specific miRNAs.
Transcriptional and Translational Control of Specific Proteins (e.g., VEGF, MMPs, p53, c-Myc)
This compound has been shown to exert its biological effects, particularly its antiproliferative and anti-angiogenic properties, through the transcriptional and translational control of specific proteins involved in cell growth, survival, and metastasis.
One notable target of this compound is c-Myc, a proto-oncogene that plays a crucial role in cell proliferation and growth. Studies have demonstrated that this compound can down-regulate the expression of c-Myc at both the mRNA and protein levels in certain cancer cells nih.govnih.gov. This suppression of c-Myc is associated with the antiproliferative effects of this compound and its ability to induce cell cycle arrest nih.govnih.gov. As mentioned earlier, this downregulation of c-Myc is also linked to the inhibition of hTERT expression by this compound nih.govnih.gov.
This compound has also been reported to reduce the expression and activity of vascular endothelial growth factor (VEGF) mdpi.comsemanticscholar.org. VEGF is a key signaling protein involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis frontiersin.orgmdpi.com. By suppressing VEGF expression, this compound can inhibit angiogenesis, thereby limiting the supply of oxygen and nutrients to tumor cells mdpi.com.
Furthermore, emerging evidence suggests that this compound may reduce the expression and activity of matrix metalloproteinases (MMPs) mdpi.com. MMPs are enzymes that degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis mdpi.com. Inhibition of MMPs by this compound could therefore contribute to its anti-metastatic potential mdpi.com.
While some studies discuss the involvement of p53 in the mechanisms of baicalein or the combined effects of this compound and baicalein mdpi.commdpi.com, research specifically on this compound's direct transcriptional or translational control over p53 is less extensively detailed in the provided sources. However, the modulation of pathways influenced by this compound, such as the Wnt/β-catenin pathway via miR-217 and c-Myc, can indirectly impact cellular processes regulated by proteins like p53 frontiersin.org.
Preclinical Research Models and in Vitro Investigations of Baicalin
In Vitro Cell Culture Models for Baicalin (B1667713) Research
In vitro cell culture models offer a controlled environment to study the direct effects of this compound on specific cell types, allowing for detailed analysis of cellular responses, signaling pathways, and molecular interactions.
Cancer Cell Line Studies
This compound has been extensively studied in a variety of cancer cell lines to evaluate its anti-cancer potential. These investigations have explored its effects on cell viability, proliferation, apoptosis, migration, and invasion in different cancer types.
Studies have investigated this compound's effects on cell lines from various cancers, including breast, lung, colon, liver, and ovarian cancer. hert.org.uksci-hub.semdpi.comriss.kr For instance, research on hepatic cancer cell lines Hep G2 and SMMC-7721 demonstrated that this compound inhibited cell viability and proliferation in a dose-dependent manner. nih.gov This was evidenced by a decrease in colony formation ability and an increase in the S-phase cell population after exposure to this compound. nih.gov Molecular analysis in these hepatic cancer cells revealed that this compound treatment downregulated the expression of Cyclin A, CDK2, and Cyclin D1, and induced apoptosis by upregulating Bax, downregulating Bcl-2, and cleaving Caspase-9, Caspase-3, and PARP. nih.gov
In breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has been shown to induce apoptosis, characterized by chromatin condensation, upregulation of p53 and Bax, increased cytochrome c release, DNA fragmentation, and activation of caspase-3, -8, and -9. mdpi.com this compound also exhibited anti-metastatic effects in breast cancer cell lines by inhibiting migration, invasion, and epithelial-mesenchymal transition (EMT), while upregulating E-cadherin and downregulating mesenchymal markers like Vimentin and N-cadherin. mdpi.com Furthermore, this compound inhibited NF-κB activation and TGF-β1-induced EMT in MCF-10A and MDA-MB-231 cells, suppressing migration and colony formation. mdpi.com
Interactive Table: Effects of this compound on Selected Cancer Cell Lines
| Cancer Type | Cell Lines Studied | Key In Vitro Findings |
| Hepatic | Hep G2, SMMC-7721 | Inhibited viability and proliferation, induced S-phase arrest, promoted apoptosis. nih.gov |
| Breast | MCF-7, MDA-MB-231, 4T1 | Inhibited proliferation, induced apoptosis, suppressed migration and invasion, modulated EMT. mdpi.com |
| Colon | Colon cancer cell lines | Inhibited cell growth. riss.kr |
| Ovarian | Ovarian cancer cell lines | Inhibited tumor growth, angiogenesis, cell proliferation, and invasion, induced apoptosis. hert.org.ukriss.kr |
| Lung | Non-small cell lung cancer | Enhanced chemotherapy effects, inhibited tumor growth, angiogenesis, cell proliferation, and invasion, induced apoptosis. hert.org.uk |
Endothelial and Cardiomyocyte Cell Models
In vitro studies have also explored the effects of this compound on endothelial cells and cardiomyocytes, which are crucial components of the cardiovascular system. These investigations aim to understand this compound's potential in addressing cardiovascular diseases.
Research using human umbilical vein endothelial cells (HUVECs) indicates that this compound can reduce the proliferation, migration, and tube formation of these cells, processes critical for angiogenesis. mdpi.com These anti-angiogenic effects are associated with the suppression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and the induction of anti-angiogenic factors such as thrombospondin-1 (TSP-1). mdpi.com
Studies on cultured neonatal rat cardiomyocytes have shown that this compound pretreatment can reduce cell death, attenuate oxidative stress, and improve morphological changes induced by hypoxia/reoxygenation (H/R). mdpi.comnih.gov this compound also suppressed inflammatory cytokine IL-6 and increased anti-inflammatory cytokine IL-10 levels in these cells, while inhibiting the nuclear translocation of NF-κB. mdpi.com Furthermore, this compound protected cardiomyocytes from ER stress-induced apoptosis by downregulating CHOP and inducing endothelial nitric oxide synthase (eNOS) through the CHOP/eNOS/NO pathway. nih.gov this compound has also demonstrated the ability to reduce isoprenaline-induced hypertrophy in neonatal rat cardiomyocytes. nih.gov
Interactive Table: Effects of this compound on Endothelial and Cardiomyocyte Cells
| Cell Type | Key In Vitro Findings |
| Endothelial Cells | Reduced proliferation, migration, and tube formation; suppressed VEGF, induced TSP-1. mdpi.com Protected against thrombin-induced cell injury. mdpi.com |
| Cardiomyocytes | Reduced H/R-induced cell death, oxidative stress, and morphological changes; modulated inflammatory cytokines; inhibited ER stress-induced apoptosis. mdpi.comnih.gov Reduced hypertrophy. nih.gov |
Macrophage and Immune Cell Line Investigations
The immunomodulatory effects of this compound have been investigated using macrophage and other immune cell lines. These studies focus on its impact on inflammatory responses and immune cell function.
In experiments using the RAW 264.7 macrophage cell line, this compound has been shown to inhibit the expression of inflammatory factors such as IL-1β, IL-6, Tumor Necrosis Factor-α (TNF-α), and Cyclooxygenase-2 (COX-2) in macrophage-derived foam cells. frontiersin.org this compound also promoted the expression of immunosuppressive factors TGF-β and IL-10, leading to the polarization of macrophages from the M1 to the M2 type, which contributes to inhibiting the inflammatory response. frontiersin.org this compound can suppress cytokine and chemokine production by inhibiting NF-κB activation in vitro. frontiersin.org Another study in LPS-stimulated RAW 264.7 macrophages showed that this compound significantly decreased the levels of various inflammatory mediators, including IL-6, G-CSF, VEGF, MIP-1α, MIP-1β, MIP-2, and RANTES. nih.gov It also decreased the transcription of genes like Chop, Fas, Nos2, Ptgs2, Stat1, c-Jun, c-Fos, and At1a, and inhibited P38 MAPK phosphorylation. nih.gov this compound at concentrations up to 50 µM was found to be non-toxic to RAW 264.7 macrophages. nih.gov
Interactive Table: Effects of this compound on Macrophage and Immune Cells
| Cell Type | Key In Vitro Findings |
| Macrophages | Inhibited inflammatory factor expression (IL-1β, IL-6, TNF-α, COX-2); promoted M2 polarization; suppressed cytokine/chemokine production via NF-κB inhibition. frontiersin.orgnih.gov |
| RAW 264.7 cells | Decreased levels of inflammatory mediators (IL-6, G-CSF, VEGF, MIP-1α, MIP-1β, MIP-2, RANTES); inhibited transcription of inflammatory genes; inhibited P38 MAPK phosphorylation. nih.gov |
| C8-B4 cells | Exhibited anti-inflammatory effects, lowering TNF-α levels after LPS stimulation. nih.govdeakin.edu.auresearchgate.net |
Neuronal and Glial Cell Culture Research
Investigations using neuronal and glial cell cultures have explored the neuroprotective potential of this compound and its effects on neuronal function and survival.
Studies using SH-SY5Y (human neuroblastoma cell line) and NT2-N (human neuronal-like cell line) cells have indicated neuroprotective and anti-apoptotic activity of this compound. nih.gov In NT2-N cells, this compound positively affected neurite outgrowth and transcriptionally upregulated genes involved in the tricarboxylic acid cycle and glycolysis pathway. nih.govdeakin.edu.auresearchgate.net Seahorse analysis in NT2-N cells also showed increased oxygen consumption rate, indicating enhanced mitochondrial function. nih.govdeakin.edu.auresearchgate.net
This compound has been shown to protect neurons against H₂O₂-induced injury and improve SOD activity. mdpi.com It also demonstrated neuroprotective effects against extraneous and endogenous peroxynitrite-induced toxicity in SH-SY5Y cells. mdpi.com In primary neuron–glia mixed cultures, this compound attenuated ketamine-induced cell viability decrease, morphological change, and caspase-3 expression activation by activating PI3K/Akt and its downstream CREB/BDNF/Bcl-2 signaling pathways. mdpi.com this compound also suppressed co-listin sulfate-induced neuronal apoptosis in PC12 cells by inhibiting free radical injury and downregulating caspase expression. mdpi.com Furthermore, this compound promoted the viability of RSC96 Schwann cells (SCs) in a dose-dependent manner and increased the gene expression of neurotrophic factors like glial cell-derived neurotrophic factor (GDNF), brain-derived neurotrophic factor (BDNF), and ciliary neurotrophic factor (CNTF), which are important for peripheral nerve repair. mdpi.comnih.gov
Interactive Table: Effects of this compound on Neuronal and Glial Cells
| Cell Type | Key In Vitro Findings |
| SH-SY5Y (Neuroblastoma) | Indicated neuroprotective and anti-apoptotic activity; protected against peroxynitrite-induced toxicity. nih.govmdpi.com |
| NT2-N (Neuronal-like) | Positively affected neurite outgrowth; upregulated genes in TCA cycle and glycolysis; enhanced mitochondrial function. nih.govdeakin.edu.auresearchgate.net |
| PC12 (Neuronal) | Suppressed corticosterone-induced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6); relieved rotenone-induced death; suppressed co-listin sulfate-induced apoptosis. mdpi.commdpi.com |
| Primary neuron–glia mixed cultures | Attenuated ketamine-induced toxicity via PI3K/Akt/CREB/BDNF/Bcl-2 pathways. mdpi.com |
| RSC96 (Schwann cells) | Promoted viability; increased gene expression of GDNF, BDNF, CNTF. mdpi.comnih.gov |
| Rat brain microvascular endothelial cells | Inhibited p-IKKα, p-IKKβ, and p-IκBα in NF-кB pathway; attenuated inflammatory injury. frontiersin.org |
Antiviral Activity Studies in Cell Lines
This compound's antiviral properties have been investigated in various cell lines infected with different viruses, including feline infectious peritonitis virus (FIPV), avian infectious bronchitis virus (IBV), and arboviruses like Chikungunya virus (CHIKV) and Dengue virus (DENV).
Studies have shown that this compound inhibits FIPV infection in vitro. nih.govresearchgate.net It demonstrated good antiviral effects with a maximum inhibition ratio (MIR) greater than 50% and a selectivity index (SI) greater than 3. nih.govresearchgate.net this compound inhibited FIPV-induced apoptosis and modulated the PI3K-AKT pathway and the apoptosis pathway. nih.govresearchgate.net Western blot results indicated that this compound promoted the expression of EGFR, PI3K, and Bcl-2 while inhibiting the expression of cleaved caspase 9 and Bax. nih.gov
Against avian infectious bronchitis virus (IBV), this compound exhibited a direct virucidal effect and inhibited IBV replication by reducing viral N protein and mRNA levels. nih.gov It disturbed multiple stages of the IBV life cycle, including viral adsorption, invasion, internalization, and release. nih.gov this compound activated the PKR/eIF2α pathway and induced stress granule formation by targeting G3BP1, initiating an antiviral response to suppress IBV replication in Vero cells. nih.gov
This compound has also shown virus-killing activity against Chikungunya virus (CHIKV) in vitro and inhibited different stages of its replication cycle. mmsl.cz In studies against Dengue virus (DENV-2), this compound inhibited virus replication after internalization by Vero cells, exhibited virucidal activity against extracellular particles, and showed anti-adsorption effects. researchgate.net
Interactive Table: Antiviral Effects of this compound in Cell Lines
| Virus Type | Cell Lines Studied | Key In Vitro Findings |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK cells | Inhibited infection and FIPV-induced apoptosis; modulated PI3K-AKT and apoptosis pathways. nih.govresearchgate.net |
| Avian Infectious Bronchitis Virus (IBV) | Vero cells | Direct virucidal effect; inhibited replication by reducing N protein/mRNA; disturbed multiple life cycle stages; activated PKR/eIF2α pathway; induced stress granule formation. nih.gov |
| Chikungunya virus (CHIKV) | Not specified | Direct virus-killing activity; inhibited different stages of replication. mmsl.cz |
| Dengue virus (DENV-2) | Vero cells | Inhibited replication after internalization; virucidal activity against extracellular particles; anti-adsorption effect. researchgate.net |
Antimicrobial Efficacy in Bacterial Cultures
In vitro studies have investigated the antimicrobial efficacy of this compound against specific bacterial species, including Helicobacter pylori and various probiotic cultures.
Research has evaluated the antimicrobial properties of this compound against Helicobacter pylori. nih.govnih.govresearchgate.net Studies found that higher concentrations of this compound led to a greater delay in the growth of H. pylori. nih.govnih.govresearchgate.net The highest antimicrobial activity against H. pylori was observed at pH 1.5–2.0 and a this compound concentration of 1.00 mg/mL. nih.govnih.govresearchgate.net
In relation to probiotic strains such as Lactobacillus casei, L. brevis, Bifidobacterium longum, and B. teenis, a stimulating effect of this compound (1.00 mg/mL) on the growth of L. casei biomass was observed at pH 1.5–2.0. nih.govnih.govresearchgate.net Slight positive growth dynamics were also noted for L. brevis at pH 1.5–2.0 and 5.5–6.0 with the addition of this compound. nih.gov However, at pH 7.5–8.0, L. brevis growth was slightly suppressed, similar to observations with L. casei. nih.gov The antibacterial activity of this compound is postulated to involve the disruption of bacterial cell membranes and the inhibition of bacterial DNA, RNA, and protein synthesis. microbiologyjournal.org
Interactive Table: Antimicrobial Effects of this compound in Bacterial Cultures
| Bacterial Species | Key In Vitro Findings |
| Helicobacter pylori | Inhibited growth in a concentration-dependent manner; highest activity at pH 1.5–2.0 and 1.00 mg/mL. nih.govnih.govresearchgate.net |
| Lactobacillus casei | Stimulating effect on biomass growth at pH 1.5–2.0 and 1.00 mg/mL. nih.govnih.govresearchgate.net |
| Lactobacillus brevis | Slight positive growth dynamics at pH 1.5–2.0 and 5.5–6.0; slight suppression at pH 7.5–8.0. nih.gov |
| Bifidobacterium longum | Slight increase in biomass accumulation at pH 1.5–2.0 with 0.25 and 0.5 mg/mL. nih.gov |
| Bifidobacterium teenis | Not specified in detail within the provided snippets regarding specific growth dynamics, but included in the list of tested probiotic cultures. nih.govnih.govresearchgate.net |
| Staphylococcus saprophyticus | Inhibitory effect demonstrated in earlier research. microbiologyjournal.org |
| Gram-negative pathogens | Inhibitory effect demonstrated in earlier research. microbiologyjournal.org |
| Mycobacterium tuberculosis | Inhibitory effect demonstrated in earlier research. microbiologyjournal.org |
| Clostridioides difficile | Inhibited growth and sporulation. microbiologyjournal.org |
In Vivo Animal Models for Mechanistic Elucidation of this compound
Preclinical research utilizing in vivo animal models has been instrumental in elucidating the potential therapeutic mechanisms of this compound across a range of diseases. These models allow for the investigation of this compound's effects within complex biological systems, providing insights into its impact on physiological processes, signaling pathways, and disease progression.
Inflammation and Oxidative Stress Models (e.g., LPS-induced inflammation, specific organ injury models)
This compound has demonstrated significant anti-inflammatory and antioxidant effects in various in vivo models. In models of LPS-induced inflammation, this compound has been shown to attenuate inflammatory responses. For instance, in LPS-induced acute lung injury mice, this compound treatment reduced inflammatory cell infiltration, decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β in bronchoalveolar lavage fluids, and suppressed oxidative stress. nih.govnih.gov Studies in LPS-induced inflammation in mice have indicated that this compound can suppress TNF-α, IL-1β, and IL-6 levels and expression. mdpi.com this compound also decreased the enrichment of white blood cells and other inflammatory cells in the blood of mice following LPS induction. mdpi.com The anti-inflammatory mechanism involves the inhibition of the NF-κB pathway and the MAPK signaling pathway. nih.govmdpi.commdpi.com
In models of organ injury, this compound has shown protective effects against oxidative stress and inflammation. In a murine model of diethyl nitrosamine-induced liver cirrhosis, this compound protected mice by inhibiting oxidative stress and inflammation. mdpi.com this compound has also been shown to alleviate oxidative stress in a tissue-engineered liver model of NAFLD by scavenging reactive oxygen species. mdpi.com In a rat retinal injury model induced by glutamate, this compound mitigated structural damage and improved retinal ganglion cell density, effectively alleviating oxidative stress and inflammatory responses. researchgate.netnih.govfrontiersin.org The protective effect was associated with the inhibition of the JAK/STAT signaling pathway. researchgate.netnih.gov
In a mouse model of experimental sepsis induced by LPS, this compound treatment improved survival rates and rescued behavioral phenotypes. scite.ai It suppressed oxidative stress by decreasing MDA levels and increasing SOD activity, and inhibited the inflammatory response by decreasing cytokine levels including IL-6, IL-1, and TNF-α. scite.ai
This compound has also shown protective effects in models of autoimmune diseases characterized by inflammation. In a murine adjuvant-induced arthritis model, this compound relieved ankle swelling and protected joints against inflammatory destruction. scispace.com It inhibited splenic Th17 cell population expansion and prevented IL-17-mediated inflammatory responses. scispace.com In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, this compound attenuated disease severity. spandidos-publications.com
The following table summarizes some findings in inflammation and oxidative stress models:
| Model Type | Animal Model | Key Findings | Relevant Pathways/Mechanisms | Source |
| LPS-induced Inflammation | Mice (Acute Lung Injury) | Reduced inflammatory cell infiltration, decreased TNF-α, IL-1β levels. nih.govnih.gov Suppressed TNF-α, IL-1β, IL-6 levels. mdpi.com Decreased inflammatory cells in blood. mdpi.com | Inhibition of NF-κB and MAPK pathways. nih.govmdpi.commdpi.com | nih.govnih.govmdpi.com |
| LPS-induced Neuroinflammation | Adult Mice (Hippocampus) | Attenuated neuroglial activation (microglia, astrocytes), decreased IL-1β and TNF-α. researchgate.net | Suppression of NF-κB expression. researchgate.net | researchgate.net |
| Organ Injury (Liver Cirrhosis) | Murine (Diethyl Nitrosamine-induced) | Inhibited oxidative stress and inflammation. mdpi.com | Not specified in snippet. | mdpi.com |
| Organ Injury (NAFLD) | Tissue-engineered Liver Model (3D) | Reduced oxidative stress, inhibited apoptosis, protected mitochondria. mdpi.com | Scavenging reactive oxygen species. mdpi.com | mdpi.com |
| Organ Injury (Retinal Injury) | Rat (Glutamate-induced) | Mitigated structural damage, improved RGC density, alleviated oxidative stress and inflammation. researchgate.netnih.govfrontiersin.org | Inhibition of JAK/STAT signaling pathway. researchgate.netnih.gov | researchgate.netnih.govfrontiersin.org |
| Experimental Sepsis | Caenorhabditis elegans (LPS-induced) | Improved survival, rescued behavioral phenotypes, suppressed oxidative stress (decreased MDA, increased SOD), inhibited inflammation. scite.ai | Decreased NF-κB and TLR4 expression, inhibited apoptosis. scite.ai | scite.ai |
| Autoimmune Arthritis | Murine (Adjuvant-induced) | Relieved ankle swelling, protected joints, inhibited splenic Th17 expansion, prevented IL-17-mediated responses. scispace.com | Inhibition of IL-17-mediated inflammation. scispace.com | scispace.com |
| Inflammatory Bowel Disease | Mouse (DSS-induced Colitis) | Attenuated disease severity. spandidos-publications.com | Modulated macrophage polarization (IRF5/IRF4). nih.gov | nih.gov |
| Bacterial Infection (Poultry) | Chicken (Mycoplasma gallisepticum/LPS-induced) | Suppressed NF-κB pathway via TLR4, reduced inflammatory markers (iNOS, COX-2, TNF-α, IL-6). nih.gov | Suppression of inflammatory markers and NF-κB/TLR4 pathway. nih.gov | nih.gov |
Cancer Xenograft Models for Investigating Tumor Growth and Metastasis
This compound has been investigated in various cancer xenograft models to assess its effects on tumor growth and metastasis. Studies have shown that this compound can inhibit tumor progression in xenograft models of different cancers, including breast, colon, and gastric cancer. bohrium.commdpi.com In these models, this compound can influence cell populations, modulate the expression of proteins related to the cell cycle, apoptosis, and metastasis, ultimately suppressing tumor growth. bohrium.com
In breast cancer xenograft models, this compound has been shown to inhibit tumor growth and pulmonary metastasis. mdpi.comspandidos-publications.comspandidos-publications.com It effectively suppressed the migration and invasion of highly aggressive breast cancer cells in vitro and reduced liver and lung metastasis in a xenograft mouse model. spandidos-publications.comspandidos-publications.com This effect was associated with the reversal of epithelial-to-mesenchymal transition (EMT) and downregulation of β-catenin expression. spandidos-publications.comspandidos-publications.com this compound has also been reported to reduce tumor growth in BALB/c nude mice and modulate inflammatory responses. mdpi.com
In colorectal cancer, an in vivo study showed that this compound enhanced the effect of 5-fluorouracil-based chemotherapy via inhibition of the CDK-RB pathway. bohrium.com Consistent with this, this compound successfully reduced Ehrlich tumor growth (a spontaneous murine mammary adenocarcinoma) via cooperative inhibition of inflammation, angiogenesis, and triggering apoptotic cell death. bohrium.com
Studies in gastric cancer cell lines have provided evidence that this compound enhances the effect of 5-Fluorouracil (B62378) by promoting ROS-related ferroptosis and inhibiting drug resistance. bohrium.com
The following table summarizes some findings in cancer xenograft models:
| Cancer Type | Animal Model | Key Findings | Relevant Pathways/Mechanisms | Source |
| Various | Xenograft models (Breast, Colon, Hepatic, etc.) | Inhibited tumor progression, affected cell populations, modulated proteins related to cell cycle, apoptosis, metastasis, suppressed tumor growth. bohrium.com | Modulation of cell cycle, apoptosis, and metastasis-related proteins. bohrium.com | bohrium.com |
| Breast Cancer | Xenograft mouse model | Reduced liver and lung metastasis, inhibited β-catenin expression, degraded EMT molecules (vimentin, Slug). spandidos-publications.comspandidos-publications.com Reduced tumor growth, modulated inflammatory responses. mdpi.com | Reversal of EMT, downregulation of β-catenin signaling. spandidos-publications.comspandidos-publications.com Modulation of inflammation. mdpi.com | mdpi.comspandidos-publications.comspandidos-publications.com |
| Colorectal Cancer | In vivo study | Enhanced effect of 5-fluorouracil-based chemotherapy, reduced Ehrlich tumor growth. bohrium.com | Inhibition of CDK-RB pathway, inhibition of inflammation, angiogenesis, apoptosis. bohrium.com | bohrium.com |
| Gastric Cancer | In vitro/In vivo studies | Enhanced 5-Fluorouracil effect, promoted ROS-related ferroptosis, inhibited drug resistance. bohrium.com | Promotion of ferroptosis, inhibition of drug resistance. bohrium.com | bohrium.com |
Neurological Disorder Models (e.g., Parkinson's disease, depression models)
This compound has shown neuroprotective effects in various in vivo models of neurological disorders. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced Parkinson's disease (PD) mouse model, this compound treatment improved behavioral performance and reduced dopaminergic neuron loss in the substantia nigra. nih.gov This was associated with the inactivation of proinflammatory cytokines and oxidative stress. nih.gov this compound also blocked α-synuclein expression and aggregation in this model. nih.gov
In models of depression, this compound has been suggested to ameliorate depression-like behaviors through multiple mechanisms, including regulating the HPA axis, promoting neurogenesis, improving mitochondrial dysfunction, suppressing neuronal inflammation and oxidative stress, and attenuating neuronal apoptosis. researchgate.net Baicalein (B1667712), the aglycone of this compound, significantly alleviated depression-like behavior in mice with rotenone (B1679576) injection-induced PD with depression-like behavior, reducing α-synuclein aggregation, inhibiting neuroinflammation, and maintaining neurotransmitter homeostasis. researchgate.net This effect was linked to the activation of the BDNF/TrkB/CREB signaling pathway. researchgate.net
This compound has also shown protective effects against neuroinflammation in the hippocampus in LPS-induced neuroinflammation models, regulating microglia and astrocyte activation and modulating inflammatory factors by suppressing NF-κB expression. researchgate.net
The following table summarizes some findings in neurological disorder models:
| Disorder Type | Animal Model | Key Findings | Relevant Pathways/Mechanisms | Source |
| Parkinson's Disease | MPTP-induced mouse model | Improved behavioral performance, reduced dopaminergic neuron loss, blocked α-synuclein expression/aggregation. nih.gov | Inactivation of proinflammatory cytokines and oxidative stress, repression of C/EBPβ via redox homeostasis. nih.gov | nih.gov |
| Parkinson's Disease with Depression | Rotenone-induced mouse model | Alleviated depression-like behavior, reduced α-synuclein aggregation, inhibited neuroinflammation, maintained neurotransmitter homeostasis. researchgate.net | Activation of BDNF/TrkB/CREB signaling pathway. researchgate.net | researchgate.net |
| Depression | Various animal models | Ameliorated depression-like behaviors. researchgate.net | Regulation of HPA axis, neurogenesis promotion, improved mitochondrial function, suppressed inflammation/oxidative stress. researchgate.net | researchgate.net |
| Neuroinflammation | LPS-induced mouse model (Hippocampus) | Suppressed neuroglial activation (microglia, astrocytes), modulated inflammatory factors. researchgate.net | Suppression of NF-κB expression. researchgate.net | researchgate.net |
Cardiovascular Disease Models (e.g., myocardial ischemia/reperfusion)
This compound has demonstrated protective effects in in vivo models of cardiovascular diseases, particularly in myocardial ischemia/reperfusion (I/R) injury. In myocardial I/R rat models, this compound successfully alleviated ST segment elevation, improved coronary flow and left ventricular systolic pressure, and reduced infarct area and myocardial morphology changes. mdpi.comnih.govfrontiersin.org It also inhibited the apoptosis of myocardial cells. mdpi.com The protective mechanisms are related to the promotion of NO production and the inhibition of necroptosis in cardiac microvascular endothelial cells through activation of the PI3K-AKT signaling pathway. mdpi.com this compound's beneficial effects in myocardial I/R injury are also associated with the inhibition of mitochondrial damage-mediated apoptosis. nih.govfrontiersin.org
This compound prevents myocardial I/R injury via suppressing ACSL4-controlled ferroptosis. nih.govfrontiersin.org Enhanced lipid peroxidation and iron accumulation observed in in vivo and in vitro models of I/R were reversed by this compound treatment. nih.govfrontiersin.org
In isolated rat hearts subjected to I/R injury, this compound exerted a dose-dependent protective effect, improving left ventricular function, reducing the release of cardiac injury markers (CK and LDH), and increasing antioxidant enzyme activity (SOD). spandidos-publications.com It also reduced infarct size and cardiomyocyte apoptosis. spandidos-publications.com
This compound has also shown effects in models of atherosclerosis and myocardial hypertrophy. In rat carotid arterial balloon-injury models, this compound prevented neointimal hyperplasia. mdpi.com In angiotensin II-induced cardiomyocyte hypertrophy in vitro models and abdominal aortic constriction-induced mouse cardiac hypertrophy in vivo models, this compound exerted an anti-cardiac hypertrophy effect, potentially by inhibiting the activation of the proteasome and the degradation of SIRT3. mdpi.com
The following table summarizes some findings in cardiovascular disease models:
| Disorder Type | Animal Model | Key Findings | Relevant Pathways/Mechanisms | Source |
| Myocardial Ischemia/Reperfusion | Rat model | Alleviated ST elevation, improved cardiac function (CF, LVSP), reduced infarct area and morphological changes, inhibited cardiomyocyte apoptosis. mdpi.comnih.govfrontiersin.orgspandidos-publications.com | Promotion of NO, inhibition of necroptosis (PI3K-AKT), inhibition of mitochondrial damage-mediated apoptosis, suppression of ferroptosis (ACSL4). mdpi.comnih.govfrontiersin.orgspandidos-publications.com | mdpi.comnih.govfrontiersin.orgspandidos-publications.com |
| Atherosclerosis | Rat carotid arterial balloon-injury model | Prevented neointimal hyperplasia. mdpi.com Reduced lipid accumulation, upregulated lipolysis proteins, suppressed adipogenesis proteins. mdpi.com | Blockade of PDGF receptor β-ERK1/2 signaling, regulation of lipid metabolism (PPARα, CPT1, SREBP-1c, ACS). mdpi.com | mdpi.com |
| Myocardial Hypertrophy | Abdominal aortic constriction-induced mouse model | Anti-cardiac hypertrophy effect. mdpi.com | Potential inhibition of proteasome activation and SIRT3 degradation. mdpi.com | mdpi.com |
Antiviral and Antibacterial In Vivo Studies
This compound has demonstrated antiviral and antibacterial activities in preclinical in vivo studies. Studies have shown that this compound has broad-spectrum antiviral effects. nih.govfrontiersin.orgnih.gov
In the context of viral infections, this compound has been investigated for its effects on influenza viruses. Previous studies have demonstrated this compound's capability to inhibit viral neuraminidase activity in H1N1 and H3N2 infections. frontiersin.org While studies have focused on systemic antiviral responses, there is a need for detailed exploration of mucosal immunity and in vivo validation for specific infections like H9N2 AIV. frontiersin.org
This compound has also shown anti-inflammatory effects against bacterial infections. For instance, in LPS-induced infection in chicken liver, this compound suppressed the NF-κB pathway through the TLR4 receptor and reduced inflammatory markers such as iNOS, IL-1β, COX-2, TNF-α, and IL-6 expression. nih.gov
The following table summarizes some findings in antiviral and antibacterial in vivo studies:
| Infection Type | Animal Model | Key Findings | Relevant Pathways/Mechanisms | Source |
| Viral (Influenza) | Not specified in detail (H1N1, H3N2) | Inhibited viral neuraminidase activity. frontiersin.org | Inhibition of viral neuraminidase. frontiersin.org | frontiersin.org |
| Bacterial | Chicken (Mycoplasma gallisepticum/LPS-induced) | Suppressed inflammation, reduced inflammatory markers (iNOS, COX-2, TNF-α, IL-6). nih.gov | Suppression of NF-κB pathway via TLR4, reduction of inflammatory markers. nih.gov | nih.gov |
Interaction Research Strategies with this compound in Preclinical Settings
Preclinical research on this compound has also explored strategies involving its interaction with other agents or delivery systems to potentially enhance its therapeutic efficacy or overcome limitations. These strategies include combination therapy and the use of nano-formulations.
Combination strategies with this compound have been investigated, particularly in cancer research, to enhance its anticancer potential. For example, the combination of this compound with its aglycone, baicalein, has shown a synergistic response. bohrium.com this compound can also increase the chemosensitivity of some cancer cells against chemotherapy drugs like docetaxel. bohrium.commdpi.com Studies have shown that this compound enhanced the chemosensitivity of MDA-MB-231 cells to docetaxel, inhibiting tumor growth and pulmonary metastasis in mice. mdpi.com this compound has also been used in combination with 5-Fluorouracil in colorectal and gastric cancer models, enhancing its effects. bohrium.com
Nano-formulations have been developed for this compound in cancer therapeutics to potentially improve its bioavailability and suppress tumor growth. bohrium.com These formulations, such as this compound-loaded gold nanoparticles and liposomes, can increase the bioavailability of this compound and suppress cell proliferation and tumor growth in different cancer models. bohrium.com Liposomal delivery systems for this compound have been studied in preclinical acute lung injury and lung cancer models, showing improved effects in reducing lung injury and decreasing pro-inflammatory factors in an ALI model. nih.gov
The following table summarizes some interaction research strategies with this compound:
| Strategy Type | Application Area | Description | Key Findings/Potential Benefits | Source |
| Combination Therapy | Cancer | Combination with baicalein or chemotherapy agents (e.g., docetaxel, 5-Fluorouracil). bohrium.commdpi.com | Synergistic anticancer effects, increased chemosensitivity, enhanced tumor growth inhibition, reduced metastasis. bohrium.commdpi.com | bohrium.commdpi.com |
| Nano-formulations | Cancer, Lung Injury | Development of this compound-loaded nanoparticles (e.g., gold nanoparticles, liposomes). nih.govbohrium.com | Increased bioavailability, enhanced suppression of cell proliferation and tumor growth, improved effects in reducing lung injury and inflammation. nih.govbohrium.com | nih.govbohrium.com |
Synergistic Effects with Established Research Agents in Experimental Models
Preclinical studies have demonstrated that this compound can exhibit synergistic effects when combined with various established research agents, particularly in the context of cancer and antimicrobial applications. In vitro and in vivo models have been employed to understand these interactions.
Research indicates that this compound can enhance the efficacy of several chemotherapy drugs. For instance, studies have shown synergistic effects of this compound with doxorubicin, docetaxel, cisplatin, 5-fluorouracil (5-FU), and vincristine (B1662923) in various cancer cell lines and animal models wikipedia.orgfishersci.nofishersci.dkresearchgate.netguidetopharmacology.orgcenmed.comciteab.com. These synergistic effects are often attributed to this compound's ability to enhance the cytotoxicity, proapoptotic activity, and genotoxicity of these agents wikipedia.orgguidetopharmacology.orgcenmed.com. Furthermore, this compound has been shown to help overcome drug resistance in some cancer models when used in combination with chemotherapy wikipedia.orgguidetopharmacology.orgcenmed.com. The mechanisms underlying this synergy include the modulation of key signaling pathways, such as the PI3K/AKT/NF-κB pathway, activation of caspases, and induction of oxidative stress, increased calcium levels, and mitochondrial dysfunction wikipedia.orgguidetopharmacology.orgcenmed.com.
Beyond chemotherapy, this compound has also shown synergistic activity with other compounds. In vitro studies have demonstrated synergistic effects of this compound with oxytetracycline (B609801) and tetracycline (B611298) against Staphylococcus aureus, including methicillin- and tetracycline-resistant strains mdpi.com. The combination of this compound with epigallocatechin gallate (EGCG), another natural compound, has also shown synergistic antiproliferative and apoptotic effects in vincristine-resistant breast cancer cells and mouse models researchgate.net.
Evaluation of Multi-Compound Approaches and Combinatorial Mechanisms
The investigation of this compound within multi-compound approaches and the evaluation of their combinatorial mechanisms represent a significant area of preclinical research. Combining this compound with other agents is explored as a strategy to potentially enhance therapeutic outcomes, minimize potential adverse effects, and address complex biological processes like drug resistance guidetopharmacology.org.
The mechanisms underlying the efficacy of these multi-compound approaches are varied and often involve the modulation of multiple interconnected signaling pathways. For example, the combination of this compound and its aglycone, baicalein, has been shown to enhance apoptosis in human breast cancer cells via the ERK/p38 MAPK pathway citeab.com. Combinations of this compound with chemotherapy agents have been reported to modulate pathways such as PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB, leading to enhanced apoptosis, inhibition of proliferation, and suppression of metastasis guidetopharmacology.orgcenmed.com.
Specific examples of multi-compound investigations include studies on a refined traditional Chinese medicine formula containing this compound, jasminoidin, and desoxycholic acid, which demonstrated better therapeutic effects on ischemic stroke in a mouse model compared to monotherapy with each compound tocris.com. In this formulation, this compound was suggested to play a leading role in the combinatorial effect tocris.com. Another study highlighted the synergistic effects of a combination of this compound, EGCG, and vincristine in reducing tumor size in mouse models of vincristine-resistant cancer cenmed.com.
Influence of Gut Microbiota on this compound Metabolism and Activity in Models
The gut microbiota plays a critical and multifaceted role in the metabolism and activity of orally administered this compound in preclinical models. This interaction is crucial for understanding the bioavailability and therapeutic effects of this compound.
Upon oral administration, this compound undergoes significant metabolism by intestinal bacteria nih.govwikipedia.orgfishersci.sethegoodscentscompany.comfishersci.ca. A primary metabolic transformation is the hydrolysis of this compound to its aglycone form, baicalein, a reaction catalyzed by β-glucuronidase enzymes produced by gut microbes, including E. coli wikipedia.orgfishersci.sethegoodscentscompany.comfishersci.ca. This conversion to baicalein is considered a key step for the absorption of this compound, as baicalein is generally better absorbed from the intestine than the parent compound wikipedia.orgfishersci.sethegoodscentscompany.comlabshare.cn. Studies have indicated that baicalein often exhibits stronger biological activities, such as antiproliferative effects on cancer cells, compared to this compound wikipedia.orglabshare.cn. Following absorption, baicalein can be further metabolized, including reconjugation to this compound and other glucuronides in the liver and small intestine fishersci.sethegoodscentscompany.com.
The composition and activity of the gut microbiota can significantly influence the extent of this compound metabolism and, consequently, its pharmacokinetics and therapeutic effects fishersci.sewikipedia.org. Alterations in the gut microbial community, such as those induced by antibiotic treatment, have been shown to reduce the hydrolysis of this compound to baicalein, impacting its absorption and subsequent activity fishersci.se.
Furthermore, this compound itself can modulate the composition and diversity of the gut microbiota in experimental models nih.govthegoodscentscompany.comwikipedia.orgnih.govwikipedia.orgwikipedia.org. Studies in mice, rats, and piglets have shown that this compound can help restore gut microbial balance, increasing the abundance of beneficial bacteria, including those that produce short-chain fatty acids (SCFAs) nih.govthegoodscentscompany.comwikipedia.orgnih.govwikipedia.orgwikipedia.org. Specific beneficial bacteria whose populations are increased by this compound include Butyricimonas, Roseburia, Subdoligranulum, Eubacterium, Lactobacillus spp., Ruminococcus, and Bifidobacterium, while potentially harmful bacteria like Bacteroides, E. coli, Shigella, and Parabacillus may be decreased nih.govthegoodscentscompany.comwikipedia.orgnih.govwikipedia.orgwikipedia.org. The production of SCFAs by gut bacteria, influenced by this compound, contributes to its therapeutic effects in various conditions, including metabolic syndrome, hypertension-induced intestinal barrier damage, inflammatory bowel disease, and liver diseases nih.govthegoodscentscompany.comwikipedia.orgnih.govwikipedia.org. The gut-brain axis is also influenced by this compound's modulation of the gut microbiota, impacting neurological conditions like depression in preclinical models wikipedia.orgnih.gov.
Future Directions and Emerging Research Avenues for Baicalin
Exploration of Novel Molecular Targets for Baicalin (B1667713)
Ongoing research is actively focused on identifying and validating novel molecular targets of this compound to fully elucidate its mechanisms of action in various disease contexts. Studies indicate that this compound exerts its effects by modulating key signaling pathways involved in processes such as cell cycle regulation, apoptosis, senescence, metastasis, inflammation, and immunity. wikidata.orgguidetopharmacology.orgnih.gov
In cancer research, this compound has been shown to inhibit tumor progression in various animal models by influencing cell populations and the expression of proteins related to the cell cycle, apoptosis, and metastasis. wikidata.org It can induce tumor cellular senescence and autophagy, highlighting these as potential mechanisms for its anti-tumor effects. guidetopharmacology.org Decidual protein induced by progesterone (B1679170) has been identified as a key node regulating senescence induction, suggesting it could be a novel target for cancer treatment. guidetopharmacology.org this compound has also been observed to reduce the expression of proteins like c-Myc and microRNAs in colon cancer models. wikidata.org Furthermore, it can affect the immune system and potentially alleviate side effects in patients with certain cancers. wikidata.org
This compound's multi-target potential is evident in its anti-atherogenic effects, which likely involve endothelial restoration, lipid regulation, and inflammation suppression. guidetopharmacology.org It has been shown to induce VEGF expression and angiogenesis through the activation of ERRα, suggesting therapeutic promise in ischemic cardiovascular conditions by promoting vascular regeneration. guidetopharmacology.org In the context of inflammatory responses, this compound can significantly reduce the expression of NF-κB, TNF-α, and IL-6. It may also reduce pulmonary vascular remodeling by preventing ERK and NF-κB phosphorylation and expression, and by suppressing endothelial-to-mesenchymal transition (EndMT) via the BMP/Smad axis and NF-κB signaling.
In infectious diseases, this compound has shown potential as an antimicrobial agent by targeting Eno1 in fungi and modulating the TLR4 and Nrf2/HO-1 pathways in bacterial infections. Its ability to inhibit NF-κB signaling, reduce oxidative stress, and modulate cytokine profiles also supports its therapeutic potential in inflammatory conditions like ulcerative colitis.
Computational and experimental studies have identified several core targets for this compound in specific diseases. For instance, in triple-negative breast cancer, key targets identified through integrated approaches include AKT1, ESR1, TNF-α, SRC, EGFR, MMP9, JAK2, PPARG, and GSK3B. Molecular docking studies have further indicated that this compound can interact with targets such as MMP9, TNF-α, and JAK2.
Advanced Omics Technologies in this compound Research
Advanced omics technologies, such as proteomics and metabolomics, are increasingly being employed to gain a comprehensive understanding of this compound's effects at the molecular level and to investigate the complex compositions of Scutellaria baicalensis. These high-throughput technologies provide global views of biological systems and can reveal potential mechanisms driving the synthesis of bioactive compounds.
Integrated metabolomics and proteomics analyses have been utilized to study the changes in Scutellaria baicalensis at different growth stages, helping to understand the substance basis of variations in different types of the herb. These studies have shown differences in metabolite accumulation and protein expression, primarily focusing on the biosynthetic pathways of flavonoids and related compounds.
Omics approaches are also valuable in dissecting the pharmacological benefits of traditional Chinese medicines, including those containing this compound, in the treatment of various diseases like gastrointestinal cancers. Metabolomics can be used to identify active anti-cancer components and explore underlying mechanisms. Proteomics studies contribute to understanding protein expression changes in response to treatment. The integration of different omics disciplines, such as metabolomics, proteomics, and lipidomics, holds promise for comprehensive quality control and research in various fields.
Development of Advanced Experimental Delivery Systems for Research Applications
A significant challenge in realizing the full therapeutic potential of this compound is its low bioavailability and poor solubility. wikidata.org To overcome these limitations in research applications, advanced experimental delivery systems are being developed. These systems aim to improve this compound's pharmacokinetic properties, enhance its accumulation at target sites, and reduce potential off-target effects. wikidata.org
Nano-formulations, including nanoparticles and liposomes, have shown promise in increasing the bioavailability of this compound and improving its therapeutic efficacy in various models. wikidata.org Examples of developed systems include this compound-loaded gold nanoparticles and liposomes for cancer therapeutics. wikidata.org Nanoliposomes have been specifically developed for lung-targeting delivery of this compound, demonstrating improved drug concentration in the lungs and enhanced antitumor efficacy in lung cancer models.
Table 1 summarizes the characteristics of this compound-loaded nanoliposomes developed for lung targeting.
| Characteristic | Value |
| Average Particle Size | 131.7 ± 11.7 nm |
| Polydispersity Index | 0.19 ± 0.02 |
| Entrapment Efficiency | 82.8% ± 1.24% |
| Yield | 90.47% ± 0.93% |
Other advanced delivery systems being explored include PEGylated lipid nanoparticles and nanostructured lipid carriers (NLCs) to improve bioavailability and target specific tissues like the ischemic myocardium. Nanolipid carriers have also been formulated for topical delivery applications. These advanced systems represent a crucial area of research to enhance the delivery and effectiveness of this compound in experimental settings.
Bioinformatic and Computational Approaches in this compound Research
Bioinformatic and computational approaches, such as network pharmacology, molecular docking, and molecular dynamics (MD) simulations, are powerful tools being increasingly applied in this compound research. These methods provide systematic perspectives, help predict potential mechanisms, identify key targets, and analyze the interactions between this compound and its targets.
Network pharmacology is utilized to predict the active compounds and disease targets at a system level, establishing multi-level networks such as drug-ingredient-target-disease. This approach has been applied to study the mechanisms of Scutellaria baicalensis in conditions like liver fibrosis and Alzheimer's disease.
Molecular docking simulations are employed to evaluate the binding affinity and mode of interaction between this compound and its target proteins. This helps in predicting how this compound might bind to specific molecular targets. For example, molecular docking has been used to assess the binding of this compound and other compounds to targets like AKT1.
Molecular dynamics simulations provide insights into the stability of the compound-target complexes over time, offering a dynamic view of the interactions predicted by molecular docking. Studies have used MD simulations to demonstrate the stability of complexes, such as Oroxylin A (another flavonoid from Scutellaria baicalensis) with AKT1, and baicalein (B1667712) with CYCS. These computational techniques complement experimental studies and accelerate the identification and validation of this compound's molecular targets and mechanisms.
Table 2 shows some core targets of this compound in triple-negative breast cancer identified using bioinformatic and computational approaches.
| Core Target | Identification Method(s) |
| AKT1 | Network Pharmacology, PPI Network |
| ESR1 | Network Pharmacology, PPI Network |
| TNF-α | Network Pharmacology, PPI Network, Molecular Docking, MD Simulation |
| SRC | Network Pharmacology, PPI Network |
| EGFR | Network Pharmacology, PPI Network |
| MMP9 | Network Pharmacology, PPI Network, Molecular Docking, MD Simulation |
| JAK2 | Network Pharmacology, PPI Network, Molecular Docking, MD Simulation |
| PPARG | Network Pharmacology, PPI Network, Molecular Docking |
| GSK3B | Network Pharmacology, PPI Network, Molecular Docking |
Addressing Research Gaps and Challenges in this compound Studies
Despite the promising preclinical findings, several research gaps and challenges need to be addressed to facilitate the clinical translation of this compound. A major challenge is the need for more well-designed human clinical trials to confirm its safety and efficacy across various diseases, as much of the existing data is based on in vitro or animal models. guidetopharmacology.org These trials are crucial for determining optimal dosages, treatment durations, and long-term effects. guidetopharmacology.org
The low bioavailability and poor absorption of this compound remain significant limitations. wikidata.org While advanced delivery systems are being developed to mitigate this, further research is needed to optimize these systems for different routes of administration and target tissues.
A more precise identification of this compound's molecular targets in specific diseases and a complete understanding of its long-term effects are still required. guidetopharmacology.org Research is also needed to evaluate its compatibility and potential interactions with co-administered drugs, which is essential for its potential use in combination therapies. wikidata.org
Further in-depth studies are necessary to fully understand mechanisms such as senescence and autophagy induction by this compound. wikidata.org There are also uncertainties regarding its ability to cross the blood-brain barrier, the pharmacological significance of its metabolites, and comprehensive toxicity profiling. wikidata.org Future research should also focus on exploring the dose-response relationships and tissue-specific response mechanisms under various pathological conditions to better delineate its selectivity and optimize its therapeutic application. guidetopharmacology.org Addressing these gaps through rigorous and comprehensive research will be critical for moving this compound from experimental settings towards clinical use.
Q & A
Q. What are the primary molecular mechanisms through which baicalin exerts anti-inflammatory effects?
this compound modulates key signaling pathways such as NF-κB and PI3K/AKT, reducing pro-inflammatory cytokine production (e.g., IL-6, TNF-α) . Experimental validation includes luciferase reporter assays for NF-κB activity and Western blotting to assess phosphorylation states of pathway components. Additionally, this compound inhibits enzymes like cyclooxygenase-2 (COX-2) via enzyme activity assays and ELISA-based cytokine profiling .
Q. What methodologies are commonly used to assess this compound’s bioavailability and pharmacokinetics?
Bioavailability studies often employ high-performance liquid chromatography (HPLC) to quantify this compound and its metabolites in plasma or tissues. Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are derived from time-concentration curves. To address poor solubility, researchers use chemical modifications (e.g., this compound-magnesium complexes) or nano-formulations, validated via atomic absorption spectroscopy and dissolution testing .
Q. How does this compound inhibit cancer cell proliferation in vitro?
this compound induces cell cycle arrest (G1/S phase) and downregulates proto-oncogenes like c-jun and c-fos, measured via flow cytometry and qPCR. Colony formation assays and cell adhesion tests (e.g., fibronectin-coated plates) are used to quantify anti-proliferative effects in colorectal cancer models . Dose-dependent suppression of SP1 transcription factor in colon cancer cells is confirmed via Western blot and CCK-8 assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between in silico predictions and in vitro enzyme inhibition data for this compound?
Discrepancies in SARS-CoV-2 protease inhibition (e.g., higher docking scores for 3CLpro vs. better IC50 for PLpro ) require structural validation. Techniques include X-ray crystallography to resolve this compound-enzyme complexes and mutagenesis studies to identify critical binding residues. Enzymatic assays under physiological conditions (e.g., pH, co-factors) can reconcile computational and experimental results .
Q. What experimental designs are recommended to study this compound’s multi-target effects in complex diseases like COVID-19?
Integrate multi-omics approaches:
- Transcriptomics : RNA-seq to identify this compound-regulated genes (e.g., MAPK, SYK pathways) .
- Metabolomics : LC-MS to profile bile acids or hippocampal metabolites in disease models .
- Proteomics : SILAC labeling to quantify changes in inflammatory mediators . Validate findings with pathway enrichment analysis and orthogonal assays (e.g., RT-PCR, ELISA) .
Q. How can researchers address the limited generalizability of this compound studies from murine models to humans?
Use human-derived cell lines (e.g., induced pluripotent stem cells) or organoids to recapitulate human physiology. Comparative studies across species, including pharmacokinetic profiling of this compound metabolites (e.g., baicalein glucuronide) in human vs. murine hepatocytes, can identify species-specific differences .
Q. What strategies optimize this compound’s efficacy in combination therapies for metabolic diseases like diabetes?
Synergistic studies with antidiabetic agents (e.g., metformin) require dose-matrix experiments and isobolographic analysis. In vivo models should include histopathological analysis of organs (e.g., liver, kidneys) to assess toxicity and efficacy . Dual-target assays (e.g., AMPK/PPARγ activation) can elucidate mechanistic interplay .
Q. How can this compound’s role in gut microbiota modulation be mechanistically linked to therapeutic outcomes?
Combine 16S rDNA sequencing (to identify microbiota shifts) with metabolomics (e.g., bile acid profiling) in colitis models . Germ-free mice colonized with patient-derived microbiota can validate causality. Ex vivo fecal culture assays with this compound treatment further clarify microbial metabolic pathways .
Methodological Considerations
Q. What controls are essential when studying this compound’s impact on oxidative stress?
Include positive controls (e.g., N-acetylcysteine) and measure reactive oxygen species (ROS) via fluorescent probes (DCFH-DA). Validate antioxidant markers (SOD, GSH) using enzymatic assays and Western blotting for L-FABP expression . Ensure cell viability assays (MTT/CK-8) distinguish cytoprotection from cytotoxicity .
Q. How should researchers validate this compound’s anti-fibrotic effects in hepatic stellate cells (HSCs)?
Use miRNA profiling (e.g., miR-3595 upregulation ) alongside functional assays:
- Migration/Invasion : Transwell assays with PDGF-BB stimulation.
- Proliferation : EdU incorporation or Ki-67 staining.
- Target Validation : CRISPR/Cas9 knockout of ACSL4 to confirm miR-3595’s role .
Data Interpretation Challenges
Q. How to reconcile this compound’s dual role in autophagy (pro-survival vs. pro-death) across cancer models?
Context-dependent outcomes require time-course experiments (e.g., LC3-II flux via Western blot) and autophagy inhibitors (e.g., chloroquine). Assess cross-talk with apoptosis (caspase-3 activation) and AKT/mTOR signaling . Single-cell RNA-seq can identify heterogeneous responses within tumor populations .
Q. What statistical approaches are robust for metabolomics data in this compound studies?
Use multivariate analysis (PCA, OPLS-DA) to discriminate metabolic profiles. Apply false discovery rate (FDR) correction for multiple comparisons and pathway analysis tools (KEGG, MetaboAnalyst) to link metabolites to biological processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
